3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Description
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Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQJTZUEILCDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586415 | |
| Record name | 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149609-84-7 | |
| Record name | 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel chemical entity, 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. In the absence of extensive empirical data for this specific molecule, this document outlines robust, theoretically-grounded predictions for key parameters including solubility, melting point, pKa, and lipophilicity (LogP). Each predicted property is coupled with detailed, field-proven experimental protocols to guide researchers in the empirical validation of these characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and development of new chemical entities, offering a framework for systematic physicochemical profiling.
Introduction and Molecular Structure
This compound is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid core functionalized with a methallyloxy group at the meta position, suggests a unique combination of properties derived from the aromatic ring, the acidic carboxyl group, and the ether-linked unsaturated aliphatic chain. Understanding its physicochemical properties is paramount for any application, from assessing its behavior in biological systems to designing appropriate formulation and delivery strategies.
Molecular Structure:
IUPAC Name: this compound
CAS Number: Not available
Molecular Formula: C₁₁H₁₂O₃
Molecular Weight: 208.21 g/mol
Predicted Physicochemical Properties
Due to the novelty of this compound, direct experimental data is not widely available. Therefore, initial characterization relies on in-silico prediction methods. Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's chemical structure with its physical properties, provide a reliable starting point for laboratory investigation.[1][2] These models are built upon large datasets of experimentally determined properties of other molecules.[3][4] Various software platforms are available for these predictions.[5][6][7]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction | Key Structural Contributors |
| Aqueous Solubility | Low to moderate | QSPR Models[3] | The carboxylic acid group enhances aqueous solubility, while the aromatic ring and methallyl ether group contribute to hydrophobicity. |
| Melting Point (°C) | 110 - 130 | QSPR Models[4][8] | The rigid aromatic ring and potential for hydrogen bonding between carboxylic acid groups suggest a crystalline solid with a defined melting point. |
| pKa | ~4.2 | QSPR Models based on Hammett equations[9][10] | The electron-donating nature of the ether oxygen at the meta position is expected to slightly decrease the acidity compared to benzoic acid (pKa ~4.2). |
| LogP (octanol/water) | ~2.5 - 3.5 | QSPR Models[11][12] | The presence of the hydrophobic methallyl and phenyl groups is expected to outweigh the hydrophilic contribution of the carboxylic acid, leading to a preference for the lipid phase. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the empirical determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.
Aqueous Solubility Determination
Rationale: The aqueous solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. A reliable method for its determination is essential. The shake-flask method is a well-established and robust technique for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Ensure the compound is in a pure, solid form.
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of the compound.
-
Determine the concentration of the compound in the diluted supernatant samples from the calibration curve.
-
Calculate the solubility in mg/mL or µg/mL for each pH value.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Shake-Flask Solubility Determination Workflow.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[13] The capillary method is a standard and widely accepted technique for accurate melting point determination.[14][15]
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Procedure:
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
-
Validation:
-
Perform the determination in triplicate to ensure reproducibility.
-
Calibrate the thermometer of the melting point apparatus using certified standards.
-
Diagram 2: Logic for Melting Point Determination
Caption: Capillary Melting Point Determination Logic.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining pKa values.[16] This process should adhere to standards such as those outlined in USP <791>.[17][18][19][20][21]
Experimental Protocol: Potentiometric Titration
-
Instrumentation and Reagents:
-
A calibrated pH meter with a suitable electrode.[19]
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
A solution of this compound of known concentration (e.g., 0.01 M) in a suitable co-solvent if necessary (e.g., methanol/water) to ensure solubility.
-
-
Procedure:
-
Pipette a known volume of the compound solution into a beaker.
-
If a co-solvent is used, add water to the desired final volume.
-
Immerse the pH electrode in the solution and allow it to equilibrate.
-
Record the initial pH.
-
Add small, precise increments of the standardized NaOH solution.
-
After each addition, stir the solution and record the pH once the reading has stabilized.
-
Continue the titration until the pH has risen significantly past the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Diagram 3: Workflow for pKa Determination by Potentiometric Titration
Caption: Potentiometric pKa Determination Workflow.
Lipophilicity (LogP/LogD) Determination
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional "gold standard" for LogP determination, but reverse-phase HPLC offers a high-throughput alternative.[11][12][22]
Experimental Protocol: Reverse-Phase HPLC Method
-
Principle:
-
This method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity. Compounds with higher lipophilicity will have longer retention times. A calibration curve is generated using a series of standards with known LogP values.
-
-
Instrumentation and Reagents:
-
HPLC system with a C18 column and UV detector.
-
Mobile phase: A mixture of an aqueous buffer (at a specific pH for LogD determination) and an organic modifier (e.g., acetonitrile or methanol).
-
A set of standard compounds with a range of known LogP values.
-
-
Procedure:
-
Prepare solutions of the test compound and the standard compounds in a suitable solvent.
-
Perform isocratic HPLC runs for each standard and the test compound using different mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic modifier).
-
Measure the retention time (t_R) for each compound at each mobile phase composition.
-
Determine the dead time (t_0) of the system by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
-
For each compound, plot log(k) against the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase to determine log(k_w).
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k_w) values.
-
Determine the LogP of the test compound by interpolating its log(k_w) value onto the calibration curve.
-
Diagram 4: Relationship in LogP Determination by RP-HPLC
Caption: RP-HPLC LogP Determination Relationship.
Spectroscopic Characterization
Preliminary spectroscopic analysis is crucial for confirming the identity and structure of the synthesized this compound.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features | Rationale |
| ¹H NMR | - Aromatic protons (7-8 ppm). - Vinylic protons (~5 ppm). - Methylene protons adjacent to oxygen (~4.5 ppm). - Methyl protons (~1.8 ppm). - Carboxylic acid proton (broad singlet, >10 ppm). | The chemical shifts are indicative of the electronic environment of the protons in the molecule. |
| ¹³C NMR | - Carbonyl carbon (~170 ppm). - Aromatic carbons (110-160 ppm). - Vinylic carbons (~115 and ~140 ppm). - Methylene carbon adjacent to oxygen (~70 ppm). - Methyl carbon (~20 ppm). | Provides information on the carbon framework of the molecule. |
| FT-IR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[23] - Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).[24][25] - C-O ether stretch (~1250 cm⁻¹). - C=C alkene stretch (~1650 cm⁻¹). | Characteristic vibrational frequencies of the functional groups present in the molecule.[26][27] |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (208.21). - Characteristic fragmentation patterns. | Confirms the molecular weight and provides structural information through fragmentation analysis. |
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While in-silico predictions offer valuable initial insights, the detailed experimental protocols provided herein are essential for obtaining robust and reliable empirical data. The systematic application of these methodologies will enable researchers to build a comprehensive physicochemical profile of this novel compound, which is a critical step in its journey through the research and development pipeline.
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The Ascendant Trajectory of Benzoic Acid Derivatives in Modern Therapeutics: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Scaffold of Benzoic Acid in Drug Design
From its early use as a simple preservative to its current status as a privileged scaffold in medicinal chemistry, benzoic acid and its derivatives have demonstrated remarkable versatility and therapeutic potential. This technical guide provides an in-depth exploration of novel benzoic acid derivatives that are showing significant promise in the therapeutic arenas of oncology, infectious diseases, and neurodegenerative disorders. As drug development professionals, understanding the nuances of these compounds, from their synthesis and mechanisms of action to their evaluation in robust preclinical models, is paramount to unlocking their full clinical potential. This document serves as a comprehensive resource, amalgamating current research, field-proven insights, and detailed experimental methodologies to empower researchers on the front lines of drug discovery.
I. Anticancer Applications: Targeting the Hallmarks of Malignancy
The benzoic acid framework has been a fertile ground for the development of innovative anticancer agents that target various hallmarks of cancer. Several derivatives have advanced to clinical use, while many more are in preclinical development, showcasing a broad spectrum of antitumor activities.
Bexarotene: A Retinoid X Receptor (RXR) Agonist
Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis.[1] Its primary application is in the treatment of cutaneous T-cell lymphoma (CTCL).
Mechanism of Action: Bexarotene binds to RXRs, which then form homodimers or heterodimers with other nuclear receptors. This complex then binds to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, modulating their transcription.[2] This can lead to the induction of apoptosis and inhibition of cell proliferation.[3] Furthermore, bexarotene has been shown to activate the p53/p73 pathway, leading to cell cycle arrest at both G1 and G2/M phases through the modulation of critical checkpoint proteins like p21, Bax, survivin, and cdc2.[4]
Signaling Pathway of Bexarotene:
Caption: Bexarotene signaling pathway leading to cell cycle arrest and apoptosis.
Tallimustine: A DNA Alkylating Agent
Tallimustine is a novel benzoyl nitrogen mustard derivative of distamycin A that has demonstrated potent antitumor activity against a variety of human tumors, including colorectal cancer.[5]
Mechanism of Action: Unlike traditional nitrogen mustards that primarily alkylate the N7 position of guanine, tallimustine exhibits a unique mechanism. It selectively alkylates the N-3 position of adenine within specific thymine-adenine-rich DNA sequences, with a consensus sequence of 5'-TTTTGA-3'.[6] This sequence-specific DNA alkylation leads to DNA damage and subsequent cytotoxicity.[5] The inability of cells to efficiently repair this type of DNA damage contributes to its potent biological activity.[5]
Tamibarotene: A Selective Retinoic Acid Receptor (RAR) Agonist
Tamibarotene is a synthetic retinoid with high affinity for retinoic acid receptors α (RARα) and β (RARβ).[7] It is approved in Japan for the treatment of acute promyelocytic leukemia (APL).[8]
Mechanism of Action: In APL, a chromosomal translocation creates a PML-RARα fusion protein that represses the transcription of genes required for myeloid differentiation.[7] Tamibarotene binds to the RARα portion of this fusion protein, leading to a conformational change that converts the repressor complex into a transcriptional activator.[9] This restores normal gene expression, inducing the differentiation of leukemic promyelocytes and inhibiting their proliferation.[10]
Silmitasertib: A Protein Kinase CK2 Inhibitor
Silmitasertib (CX-4945) is a potent, orally bioavailable inhibitor of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in various cancers.
Mechanism of Action: Silmitasertib acts as an ATP-competitive inhibitor of the CK2 catalytic subunits.[11] CK2 is known to phosphorylate and activate several key proteins in pro-survival signaling pathways, including the PI3K/Akt/mTORC1 pathway.[12] By inhibiting CK2, silmitasertib disrupts these pathways, leading to decreased cell viability, induction of apoptosis, and inhibition of cell proliferation.[12][13]
Signaling Pathway of Silmitasertib:
Caption: Silmitasertib inhibits the PI3K/Akt/mTORC1 pathway by targeting CK2.
Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound | Target/Mechanism | Cancer Type | IC50 | Reference |
| Bexarotene | RXR Agonist | Cutaneous T-Cell Lymphoma | Varies by cell line | [4] |
| Tamibarotene | RARα/β Agonist | Acute Promyelocytic Leukemia | Varies by cell line | [8] |
| 3-[(6-Arylamino) pyridazinylamino] benzoic acid derivative | Not specified | HeLa (Cervical Cancer) | 22.9 µg/ml | [8] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Histone Deacetylase (HDAC) inhibitor | HeLa (Cervical Cancer) | 17.84 µM | [8] |
| Gallic acid–stearylamine conjugate | Not specified | A431 (Squamous Cell Carcinoma) | 100 µg/ml | [8] |
II. Antimicrobial and Antifungal Applications: Combating Infectious Diseases
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[8] Recent research has focused on developing novel derivatives with enhanced potency and broader spectrums of activity against bacteria and fungi.
Mechanism of Action: The antimicrobial action of simple benzoic acid derivatives is often attributed to their ability to disrupt the pH balance within microbial cells.[8] In their undissociated form, they can pass through the cell membrane. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cell interior, which inhibits glycolysis and other metabolic processes.[8]
More complex derivatives exhibit more specific mechanisms. For instance, some have been shown to target fungal-specific enzymes like CYP53, a benzoate-p-hydroxylase.[14] Inhibition of this enzyme disrupts the fungal metabolism of aromatic compounds, leading to the accumulation of toxic intermediates and ultimately cell death.[5]
Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound | Organism | MIC | Reference |
| Benzoic Acid | Escherichia coli | Varies | [8] |
| Benzoic Acid | Candida albicans | Varies | [8] |
| Cinnamic acid derivatives | Cochliobolus lunatus | Varies | [15] |
III. Neuroprotective Applications: Addressing Neurodegenerative Diseases
Emerging research highlights the potential of benzoic acid derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. These compounds exhibit a range of neuroprotective activities, including enzyme inhibition and modulation of inflammatory pathways.
Acetylcholinesterase and Carbonic Anhydrase Inhibition
Several novel benzoic acid derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are implicated in the pathology of Alzheimer's disease.[16]
Mechanism of Action: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[16] The inhibition of specific carbonic anhydrase isoforms is also being explored as a therapeutic strategy for Alzheimer's disease.[16]
Modulation of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its dysregulation is associated with neuroinflammatory processes in neurodegenerative diseases.
Mechanism of Action: Certain benzoic acid derivatives have been shown to inhibit the activation of the NF-κB pathway.[17] This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of NF-κB subunits.[18] By suppressing NF-κB-mediated neuroinflammation, these compounds may offer a therapeutic benefit in conditions like amyotrophic lateral sclerosis (ALS).[17]
Signaling Pathway of NF-κB Inhibition:
Caption: Inhibition of the NF-κB signaling pathway by benzoic acid derivatives.
Table 3: Neuroprotective Activity of Selected Benzoic Acid Derivatives
| Compound Class | Target/Mechanism | Disease Model | Ki / IC50 | Reference |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Ki: 13.62 ± 0.21 nM (for compound 6f) | [16] |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase I/II (hCA I/II) | Alzheimer's Disease | Ki: 18.78 ± 0.09 nM (for compound 6e against hCA II) | [16] |
| (E)-4-(2-nitrovinyl) benzoic acid (BANA) | NF-κB Inhibition | Amyotrophic Lateral Sclerosis (ALS) | Not specified | [17] |
| Benzoic acid-derived nitrones | Acetylcholinesterase (AChE) | Alzheimer's Disease | IC50: 8.3 ± 0.3 μM (for compound 33) | [19] |
IV. Experimental Protocols: From Synthesis to Biological Evaluation
A critical component of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides detailed, step-by-step methodologies for key experiments relevant to the study of benzoic acid derivatives.
Synthesis of Benzoic Acid Derivatives
General Procedure for Esterification of 4-Hydroxybenzoic Acid:
-
Combine 4-hydroxybenzoic acid (1 equivalent) and the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent) in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[20]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[20]
-
After completion, cool the mixture to room temperature and transfer it to a beaker containing distilled water to precipitate the ester.[20]
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water).[21]
General Procedure for Amide Bond Formation via DCC Coupling:
-
Dissolve the benzoic acid derivative (1 equivalent) and the desired amine (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the crude amide product by column chromatography or recrystallization.
Workflow for Synthesis of Benzoic Acid Derivatives:
Caption: General workflow for the synthesis and purification of benzoic acid derivatives.
In Vitro Biological Evaluation
MTT Assay for Cell Viability and Cytotoxicity:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16][22]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22]
-
Incubate at room temperature in the dark for 2 hours.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.[23]
-
Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[23]
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[23]
-
Include a positive control (microbes with no compound) and a negative control (broth only).[23]
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[23]
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth.[23]
Workflow for In Vitro Assays:
Caption: General workflow for in vitro biological evaluation of benzoic acid derivatives.
V. In Vivo Applications and Preclinical Models
The translation of in vitro findings to a clinical setting necessitates robust in vivo evaluation. A variety of animal models are employed to assess the efficacy and safety of novel benzoic acid derivatives in a physiological context.
-
Oncology: Human tumor xenograft models in immunodeficient mice are a mainstay for evaluating anticancer agents.[14] These can be either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX), with the latter often better recapitulating the heterogeneity of human tumors.[24]
-
Infectious Diseases: Murine models of systemic or localized infections are crucial for assessing the in vivo efficacy of antimicrobial and antifungal compounds. For example, a murine model of invasive candidiasis is commonly used to test antifungal drugs.[10]
-
Neurodegenerative Diseases: Animal models that mimic the pathology of human neurodegenerative diseases are essential for evaluating neuroprotective agents. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is widely used to study dopaminergic neurodegeneration and motor dysfunction.[17][23]
VI. Conclusion and Future Directions
The benzoic acid scaffold continues to be a cornerstone of modern drug discovery, yielding a diverse array of therapeutic agents with significant clinical potential. The derivatives highlighted in this guide represent just a fraction of the ongoing research in this vibrant field. Future efforts will likely focus on the development of derivatives with enhanced target specificity, improved pharmacokinetic profiles, and novel mechanisms of action. The integration of computational drug design, high-throughput screening, and sophisticated preclinical models will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic, ultimately benefiting patients with a wide range of diseases.
VII. References
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Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. Available at: [Link]
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Bexarotene Activates the p53/p73 Pathway in Human Cutaneous T-cell Lymphoma. British Journal of Dermatology. Available at: [Link]
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A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PubMed. Available at: [Link]
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CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells. PMC. Available at: [Link]
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DNA sequence-specific adenine alkylation by the novel antitumor drug tallimustine (FCE 24517), a benzoyl nitrogen mustard derivative of distamycin. PubMed. Available at: [Link]
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Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available at: [Link]
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Bexarotene. DermNet. Available at: [Link]
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Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML. Blood Advances. Available at: [Link]
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Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents. PubMed. Available at: [Link]
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The alkylating antitumor drug tallimustine does not induce DNA repair. PubMed. Available at: [Link]
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What is the mechanism of Bexarotene? - Patsnap Synapse. Available at: [Link]
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CK2 inhibition with silmitasertib decreases in vitro tumorigenesis of... - ResearchGate. Available at: [Link]
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Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson's Disease Model. MDPI. Available at: [Link]
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Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available at: [Link]
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Silmitasertib. Wikipedia. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NIH. Available at: [Link]
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Neuroprotective effects of short-chain fatty acids in MPTP induced mice model of Parkinson's disease. PubMed. Available at: [Link]
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Xenograft Tumor Assay Protocol. Available at: [Link]
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MTT Assay Protocol | Springer Nature Experiments. Available at: [Link]
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In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. Available at: [Link]
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In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthesis of Gallic Acid-Loaded Chitosan-Grafted-2-Acrylamido-2-Methylpropane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery: In Vitro Biodegradation, Antioxidant, and Antibacterial Effects. MDPI. Available at: [Link]
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Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. PMC. Available at: [Link]
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Use of tamibarotene, a potent and selective RARα agonist, in combination with azacitidine in patients with relapsed and refractory AML with RARA gene overexpression. Taylor & Francis Online. Available at: [Link]
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Synthesis of 4-[(2-hydroxynaphthalene-1-ylmethylene)-amino]-benzenesulphonamide Schiff base metal complexes. ResearchGate. Available at: [Link]
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Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). PubMed. Available at: [Link]
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SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. Available at: [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Effect of Chlorogenic Acid Supplementation in MPTP-Intoxicated Mouse. Frontiers. Available at: [Link]
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Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). YouTube. Available at: [Link]
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Nervonic acid alleviates MPTP-induced Parkinson's disease via MEK/ERK pathway. PubMed. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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Alpha-lipoic acid-stearylamine conjugate-based solid lipid nanoparticles for tamoxifen delivery: formulation, optimization, in-vivo pharmacokinetic and hepatotoxicity study. PubMed. Available at: [Link]
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Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology. Available at: [Link]
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Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry. Available at: [Link]
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Preclinical Drug Testing Using Xenograft Models. Available at: [Link]
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synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. PMC. Available at: [Link]
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Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents. Available at:
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Experimental In Vivo Models of Candidiasis. MDPI. Available at: [Link]
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Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]
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Experiment 12. Preparation of 4-acetoxybenzoic acid. Available at: [Link]
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Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. ResearchGate. Available at: [Link]
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Exploring the mechanism of action for 3-alkoxybenzoic acids
An In-depth Technical Guide to the Mechanism of Action of 3-Alkoxybenzoic Acids as GPR40 Modulators
Introduction
3-Alkoxybenzoic acids represent a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural motif, characterized by a benzoic acid core with an alkoxy group at the 3-position, serves as a key pharmacophore for interaction with various biological targets. This guide provides an in-depth exploration of the primary mechanism of action for a significant subset of these molecules: the activation of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, where it plays a crucial role in glucose homeostasis.[1] Its natural ligands are medium and long-chain free fatty acids (FFAs), which, upon binding, potentiate glucose-stimulated insulin secretion (GSIS).[1] Synthetic GPR40 agonists, including derivatives of 3-alkoxybenzoic acid, have been developed as promising therapeutic agents for type 2 diabetes, aiming to enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1]
This guide will delve into the molecular intricacies of GPR40 activation by these compounds, detailing the downstream signaling pathways, the concept of biased agonism, and the structure-activity relationships that govern their potency and efficacy. Furthermore, it will provide detailed experimental protocols for researchers to investigate these mechanisms in a laboratory setting.
Molecular Target: G-Protein Coupled Receptor 40 (GPR40/FFAR1)
GPR40 is a class A G-protein coupled receptor that is a key sensor for dietary fats.[2] The binding of agonists to GPR40 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and the subsequent propagation of downstream signals. While initially characterized as a Gαq-coupled receptor, recent studies have revealed a more complex signaling paradigm, with certain synthetic agonists capable of activating both Gαq and Gαs pathways.[3] This phenomenon, known as biased agonism, has significant implications for the therapeutic effects of GPR40 modulators.
Canonical Gαq Signaling Pathway
The primary and most well-established signaling pathway for GPR40 involves its coupling to the Gαq subunit of heterotrimeric G-proteins.[1] Upon agonist binding, the following cascade is initiated:
-
Gαq Activation: The activated GPR40 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]
-
Insulin Exocytosis: The elevated intracellular Ca2+ concentration is a primary trigger for the fusion of insulin-containing granules with the plasma membrane, resulting in insulin secretion from pancreatic β-cells.
Biased Agonism and the Gαs Signaling Pathway
A fascinating aspect of GPR40 pharmacology is the discovery of biased agonists. While endogenous ligands like FFAs and some synthetic agonists (e.g., TAK-875) are Gαq-preferential, other synthetic molecules can activate both Gαq and Gαs signaling pathways.[3] This dual signaling capability is associated with more robust incretin (GLP-1 and GIP) secretion from enteroendocrine cells.[3]
The Gαs-mediated pathway proceeds as follows:
-
Gαs Activation: The biased agonist-bound GPR40 activates the Gαs subunit.
-
Adenylyl Cyclase (AC) Activation: The GTP-bound Gαs subunit stimulates adenylyl cyclase.
-
cAMP Production: AC converts ATP into cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which can further potentiate insulin and incretin secretion.
The ability of a single receptor to couple to different G-proteins depending on the ligand is a key concept in modern pharmacology, offering opportunities to fine-tune therapeutic effects.
Quantitative Analysis of GPR40 Agonist Activity
The potency and signaling bias of 3-alkoxybenzoic acid derivatives and other GPR40 agonists can be quantified using in vitro pharmacological assays. The half-maximal effective concentration (EC50) is a key parameter used to compare the potency of different compounds in activating a specific signaling pathway.
| Compound | Signaling Pathway | Assay Type | EC50 (logM) | EC50 (nM) | Reference |
| TAK-875 | Gαq | IP3 Turnover | -7.9 ± 0.14 | ~12.6 | [3] |
| Gαs | cAMP Accumulation | > -5.0 | > 10,000 | [3] | |
| MK-2305 | Gαq | IP3 Turnover | -7.9 ± 0.24 | ~12.6 | [3] |
| Gαs | cAMP Accumulation | > -5.0 | > 10,000 | [3] | |
| AM-1638 | Gαq | IP3 Turnover | -7.6 ± 0.20 | ~25.1 | [3] |
| Gαs | cAMP Accumulation | -6.8 ± 0.13 | ~158.5 | [3] | |
| AM-5262 | Gαq | IP3 Turnover | -7.7 ± 0.19 | ~19.9 | [3] |
| Gαs | cAMP Accumulation | -7.0 ± 0.13 | ~100.0 | [3] |
Note: While not all compounds listed are confirmed 3-alkoxybenzoic acids, they are well-characterized GPR40 agonists that illustrate the principles of Gq-only and dual Gq/Gs agonism relevant to this class of molecules.
Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of novel 3-alkoxybenzoic acid derivatives, a series of well-established in vitro and cell-based assays are employed. These protocols are designed to confirm target engagement and characterize the downstream signaling pathways.
Workflow for Characterizing GPR40 Agonists
Protocol 1: Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium following the activation of the Gαq pathway. It is a primary functional screen for GPR40 agonists.
Rationale: Activation of the GPR40-Gαq-PLC-IP3 pathway leads to a rapid and measurable release of calcium from intracellular stores. This protocol uses a calcium-sensitive fluorescent dye to detect this change, providing a direct readout of receptor activation.
Methodology:
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293, CHO) stably expressing human GPR40 in appropriate growth medium.
-
Seed the cells into a black, clear-bottom 96-well or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) according to the manufacturer's instructions. Often, an organic anion transport inhibitor like probenecid is included to prevent dye leakage from the cells.
-
Aspirate the growth medium from the cell plate.
-
Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of the 3-alkoxybenzoic acid test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a positive control (a known GPR40 agonist) and a negative control (vehicle, e.g., 0.1% DMSO).
-
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Set the instrument to record fluorescence (e.g., Ex: 485 nm, Em: 525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Add the test compounds and controls to the cell plate.
-
Continue to record the fluorescence signal for 60-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: cAMP Accumulation Assay (Gαs Pathway)
This assay is used to determine if a GPR40 agonist exhibits bias towards the Gαs signaling pathway.
Rationale: Activation of the GPR40-Gαs-Adenylyl Cyclase pathway results in the production of cAMP. This protocol quantifies the amount of cAMP produced by cells in response to compound stimulation, typically using a competitive immunoassay format (e.g., HTRF, LANCE, or ELISA-based kits).
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing GPR40, as described above.
-
Seed cells into a suitable microplate (format depends on the assay kit) and incubate to achieve the desired confluency.
-
-
Compound Stimulation:
-
Aspirate the growth medium.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Incubate for 15-30 minutes at 37°C.
-
Add serial dilutions of the test compounds, a positive control (e.g., a known Gαs activator like Forskolin, or a dual Gq/Gs GPR40 agonist), and a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the detection kit manufacturer's protocol.
-
Perform the cAMP detection steps as instructed. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value. A significant response compared to the vehicle indicates Gαs pathway activation.
-
Conclusion and Future Directions
The mechanism of action for many biologically active 3-alkoxybenzoic acids is centered on the modulation of GPR40. Their ability to potentiate glucose-stimulated insulin secretion through the Gαq pathway makes them attractive candidates for the treatment of type 2 diabetes. The discovery of biased agonists that also engage the Gαs pathway, leading to enhanced incretin secretion, opens new avenues for developing therapeutics with improved efficacy profiles.
Future research in this area will likely focus on:
-
Structure-Based Drug Design: Leveraging the crystal structure of GPR40 to design novel 3-alkoxybenzoic acid derivatives with optimized potency, selectivity, and pharmacokinetic properties.
-
Fine-Tuning Biased Agonism: Systematically modifying chemical structures to control the degree of Gαq versus Gαs signaling to maximize therapeutic benefit while minimizing potential side effects.
-
Exploring Other Biological Roles: While GPR40 is a primary target, further investigation into other potential mechanisms, such as the reported antimicrobial activities of some benzoic acid derivatives, could reveal new therapeutic applications.
This guide provides a foundational understanding of the mechanism of action for 3-alkoxybenzoic acids as GPR40 modulators and offers the practical tools to further investigate this important class of compounds.
References
-
Christensen, M. H., et al. (2016). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular and Cellular Endocrinology, 436, 118-132. [Link]
-
Ferdaoussi, M., & Poitout, V. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2690-2692. [Link]
-
Wang, Y., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1008981. [Link]
-
Toda, N., et al. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 24(13), 2956-2960. [Link]
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e796. [Link]
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- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and precursors for 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The primary synthesis route detailed herein is a robust, three-step process commencing with the readily available precursor, 3-hydroxybenzoic acid. This guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-proven experimental protocols, and outlines the necessary analytical techniques for the characterization and validation of the synthesized compounds. The content is structured to offer both a high-level strategic understanding and granular, actionable laboratory instructions.
Introduction and Strategic Overview
This compound is an aromatic carboxylic acid derivative characterized by a methallyl ether linkage at the meta-position. This structural motif is of significant interest in medicinal chemistry and materials science, offering a versatile scaffold for further functionalization. The presence of both a carboxylic acid and a reactive alkene provides orthogonal handles for diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
The most logical and efficient synthetic strategy for this target molecule involves a three-step sequence that leverages well-established and reliable organic reactions:
-
Protection of the Carboxylic Acid: The carboxylic acid of the starting material, 3-hydroxybenzoic acid, is first protected as a methyl ester via Fischer esterification. This is a critical step to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated etherification.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting methyl 3-hydroxybenzoate is then alkylated with methallyl chloride (3-chloro-2-methyl-1-propene) under basic conditions. This classic SN2 reaction forms the desired ether linkage.
-
Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed to unveil the target carboxylic acid, this compound.
This strategic approach is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow.
Precursor Analysis and Sourcing
The primary precursor for the proposed synthesis is 3-hydroxybenzoic acid . It is a commercially available and relatively inexpensive starting material. For researchers interested in synthesizing it from more fundamental building blocks, two common industrial preparations are noteworthy:
-
From Benzoic Acid: This involves the sulfonation of benzoic acid, followed by alkali fusion of the resulting 3-sulfobenzoic acid.[1]
-
From Sulfophthalic Acid: An alternative route involves the reaction of sulfophthalic acid or its salts with an alkali metal hydroxide at elevated temperatures and pressures.[2]
For the purpose of this guide, we will assume the use of commercially sourced 3-hydroxybenzoic acid.
The second key reagent is methallyl chloride (3-chloro-2-methyl-1-propene), which is also a readily available commercial product.
Detailed Synthesis Pathways and Experimental Protocols
This section provides a step-by-step guide for the synthesis of this compound, including reaction mechanisms, detailed protocols, and purification procedures.
Step 1: Fischer Esterification of 3-Hydroxybenzoic Acid
Objective: To synthesize methyl 3-hydroxybenzoate by protecting the carboxylic acid functionality of 3-hydroxybenzoic acid.
Mechanism: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester.
Figure 2: Fischer Esterification mechanism.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (72.4 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.
-
Acid Catalyst Addition: Carefully add 1.5 mL of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution (to remove unreacted acid) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a solid. The product can be further purified by recrystallization from a suitable solvent system like benzene/cyclohexane.
Expected Yield: 60-70%.
Step 2: Williamson Ether Synthesis
Objective: To synthesize methyl 3-[(2-methylprop-2-en-1-yl)oxy]benzoate via the alkylation of methyl 3-hydroxybenzoate with methallyl chloride.
Mechanism: This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. The base (potassium carbonate) deprotonates the phenolic hydroxyl group of methyl 3-hydroxybenzoate to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of methallyl chloride, displacing the chloride leaving group to form the ether linkage.
Figure 3: Williamson Ether Synthesis mechanism.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add 5.0 g (32.9 mmol) of methyl 3-hydroxybenzoate, 6.8 g (49.3 mmol) of anhydrous potassium carbonate, and 100 mL of acetone.
-
Reagent Addition: Add 3.5 mL (36.2 mmol) of methallyl chloride to the suspension.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Yield: 80-90%.
Step 3: Hydrolysis of the Methyl Ester
Objective: To deprotect the carboxylic acid by hydrolyzing the methyl ester of the ether intermediate.
Mechanism: This is a base-catalyzed hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the final product.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified methyl 3-[(2-methylprop-2-en-1-yl)oxy]benzoate (e.g., 4.0 g, 18.2 mmol) in a mixture of 40 mL of methanol and 20 mL of 10% aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to reflux for 2-4 hours or stir at room temperature until the reaction is complete as indicated by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent if necessary.
Expected Yield: >90%.
Characterization and Data Analysis
The successful synthesis of the intermediate and final products must be confirmed through rigorous analytical characterization.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Methyl 3-Hydroxybenzoate | C₈H₈O₃ | 152.15 | White solid | 71-73 |
| Methyl 3-[(2-Methylprop-2-en-1-yl)oxy]benzoate | C₁₂H₁₄O₃ | 206.24 | Oil/Low melting solid | Not reported |
| This compound | C₁₁H₁₂O₃ | 192.21 | Solid | Not reported |
Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Methyl 3-[(2-Methylprop-2-en-1-yl)oxy]benzoate | Ar-H | 7.6-7.7 | m | - |
| Ar-H | 7.2-7.4 | m | - | |
| Ar-H | 7.0-7.1 | m | - | |
| =CH₂ | 5.0-5.1 | s | - | |
| =CH₂ | 4.9-5.0 | s | - | |
| -OCH₂- | 4.4-4.5 | s | - | |
| -OCH₃ | 3.9 | s | - | |
| -C-CH₃ | 1.8 | s | - | |
| This compound | -COOH | 10.0-12.0 | br s | - |
| Ar-H | 7.7-7.8 | m | - | |
| Ar-H | 7.3-7.5 | m | - | |
| Ar-H | 7.1-7.2 | m | - | |
| =CH₂ | 5.0-5.1 | s | - | |
| =CH₂ | 4.9-5.0 | s | - | |
| -OCH₂- | 4.5-4.6 | s | - | |
| -C-CH₃ | 1.8 | s | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon | Predicted δ (ppm) |
| Methyl 3-[(2-Methylprop-2-en-1-yl)oxy]benzoate | C=O | ~167 |
| Ar-C-O | ~159 | |
| Ar-C (quat.) | ~141 | |
| Ar-CH | ~132 | |
| Ar-CH | ~130 | |
| Ar-CH | ~122 | |
| Ar-CH | ~115 | |
| =CH₂ | ~113 | |
| -OCH₂- | ~72 | |
| -OCH₃ | ~52 | |
| -C-CH₃ | ~19 | |
| This compound | C=O | ~172 |
| Ar-C-O | ~159 | |
| Ar-C (quat.) | ~141 | |
| Ar-CH | ~131 | |
| Ar-CH | ~130 | |
| Ar-CH | ~123 | |
| Ar-CH | ~116 | |
| =CH₂ | ~113 | |
| -OCH₂- | ~72 | |
| -C-CH₃ | ~19 |
Conclusion
This technical guide has detailed a reliable and efficient three-step synthesis for this compound from 3-hydroxybenzoic acid. The described protocols are based on well-established chemical transformations and are amenable to standard laboratory settings. The inclusion of mechanistic insights and predicted analytical data provides a robust framework for researchers to not only execute the synthesis but also to confidently verify the identity and purity of their products. This work serves as a valuable resource for professionals in drug discovery and chemical synthesis who require access to this versatile molecular scaffold.
References
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-
RASAYAN Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
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PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
Sources
A Technical Guide to the Solubility and Stability Profile of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. In the absence of extensive published data for this specific molecule, this document outlines a robust, first-principles approach grounded in authoritative regulatory guidelines and standard pharmaceutical development practices. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We detail the requisite experimental workflows, from fundamental physicochemical characterization to forced degradation studies, enabling a thorough assessment of the molecule's viability for further development.
Introduction and Molecular Overview
This compound is a derivative of benzoic acid, a common scaffold in medicinal chemistry and materials science. The molecule's structure, featuring a carboxylic acid group and a methallyl ether substituent, suggests a unique combination of hydrophilicity and lipophilicity that will govern its physicochemical behavior. The carboxylic acid moiety is ionizable, predicting pH-dependent solubility, while the ether linkage and the unsaturated methallyl group represent potential sites for chemical degradation.
A thorough understanding of its solubility and stability is a non-negotiable prerequisite for any development program. These properties directly influence bioavailability, formulation strategies, storage conditions, and shelf-life. This guide provides the strategic and tactical methodologies to build a comprehensive profile of this molecule from the ground up.
Physicochemical Properties (Predicted)
To initiate our investigation, we first summarize the core physicochemical properties. While experimental values are pending, computational predictions provide a valuable baseline for experimental design.
| Property | Value (Predicted/Calculated) | Implication for Experimental Design |
| Molecular Formula | C₁₁H₁₂O₃ | --- |
| Molecular Weight | 192.21 g/mol | Essential for preparing solutions of known molarity. |
| pKa (acidic) | ~4.0 - 4.5 | The carboxylic acid will be >99% ionized above pH 6.5. Solubility is expected to be highly pH-dependent. |
| cLogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting low intrinsic solubility of the free acid form in aqueous media. |
Aqueous Solubility Profiling
Expertise & Experience: The primary goal of solubility profiling is to determine the thermodynamic equilibrium solubility—the true saturation point of the compound in a given medium. This value is critical for biopharmaceutical classification (BCS) and predicting oral absorption.[1] The shake-flask method is the universally accepted gold standard for this measurement due to its direct and robust nature.[1][2]
Causality Behind Experimental Choices
Given the acidic pKa, we must evaluate solubility across a physiologically relevant pH range. We anticipate very low solubility at pH < pKa (where the neutral, free acid form dominates) and a significant increase in solubility at pH > pKa (where the ionized, more polar carboxylate form is prevalent). Therefore, testing in buffers from pH 1.2 to 7.4 is essential to model the environment of the gastrointestinal tract.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram and protocol outline a self-validating system for determining equilibrium solubility. The inclusion of multiple time points (e.g., 24h and 48h) serves to confirm that equilibrium has been reached; concordant results at these two points provide confidence in the data.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Experimental Protocol
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials (n=3 per condition).
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, phosphate buffers pH 6.8 and 7.4) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled chamber (typically 25°C or 37°C). Agitate for 48 hours.[2][3]
-
Sampling: At 24 and 48 hours, stop agitation and allow the vials to stand for 30 minutes for coarse settling.
-
Separation: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. The first few drops should be discarded to saturate the filter.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Dilute the filtered supernatant into the linear range of the assay and quantify the concentration using a validated HPLC-UV method.
-
pH Verification: Measure the pH of the remaining slurry in each vial to confirm it did not change significantly during the experiment.[1]
Illustrative Solubility Data
The following table presents expected solubility data based on the molecule's structure.
| Buffer Condition | pH (Final) | Solubility at 24h (µg/mL) | Solubility at 48h (µg/mL) | Classification |
| SGF (pH 1.2) | 1.2 | ~5 | ~5 | Very Slightly Soluble |
| Acetate (pH 4.5) | 4.5 | ~80 | ~80 | Slightly Soluble |
| Phosphate (pH 6.8) | 6.8 | >1000 | >1000 | Soluble |
| Phosphate (pH 7.4) | 7.4 | >2000 | >2000 | Soluble |
Stability and Forced Degradation Profiling
Expertise & Experience: Stability testing is not merely about determining a shelf-life; its primary purpose in early development is to understand the molecule's intrinsic liabilities.[4][5] Forced degradation, or stress testing, is the cornerstone of this effort. By subjecting the compound to conditions more severe than those expected during storage, we can rapidly identify likely degradation pathways, generate potential degradation products, and develop a stability-indicating analytical method.[5][6] The International Council for Harmonisation (ICH) guidelines Q1A(R2) provide the regulatory framework for this process.[4][6]
Causality Behind Experimental Choices
The structure of this compound presents several potential weak points:
-
Acid/Base Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The double bond in the methallyl group and the benzylic position of the ether are potential sites for oxidative degradation.
-
Photodegradation: The aromatic ring is a chromophore that can absorb UV/Vis light, potentially leading to photolytic degradation.
Our stress testing strategy is designed to challenge each of these potential pathways. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[6]
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
A. General Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture. For each condition, dilute this stock into the stress medium.
B. Hydrolytic Conditions:
-
Acid: Mix the stock solution with 0.1 M HCl. Store at 60°C.
-
Base: Mix the stock solution with 0.1 M NaOH. Store at 60°C.
-
Neutral: Mix the stock solution with water. Store at 60°C.
-
Sample at appropriate time points (e.g., 0, 2, 8, 24 hours). Neutralize acid/base samples with an equimolar amount of base/acid before analysis.
C. Oxidative Conditions:
-
Mix the stock solution with a 3% solution of hydrogen peroxide.
-
Store protected from light at room temperature.
-
Sample at appropriate time points. The reaction kinetics are often fast.[6]
D. Photostability Conditions (as per ICH Q1B): [7][8][9][10]
-
Expose the solid compound and a solution of the compound to a light source that provides a combined visible and UVA output.
-
The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA).[7][10][11]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to isolate light-induced degradation from thermal effects.[7][10]
-
Analyze the samples after the exposure period.
Stability-Indicating Analytical Method
A robust HPLC method is required to separate the parent compound from all process impurities and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic (e.g., 10% B to 90% B over 20 minutes) is necessary to elute both polar and non-polar species.
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm and 254 nm) and mass spectrometry (MS) for peak identification.
Illustrative Stability Data
| Stress Condition | Time | % Parent Remaining | Observations |
| 0.1 M HCl (60°C) | 24h | 98.5% | Likely stable to acid hydrolysis. |
| 0.1 M NaOH (60°C) | 24h | 85.2% | Moderate degradation observed. Potential hydrolysis of the ether linkage. |
| 3% H₂O₂ (RT) | 8h | 89.7% | Moderate degradation. Suggests susceptibility to oxidation. |
| Solution (60°C) | 24h | 99.5% | Thermally stable in solution. |
| Photolytic (ICH Q1B) | End | 92.1% | Minor degradation. Compound is somewhat photosensitive. |
Conclusion and Forward-Looking Strategy
This guide outlines the fundamental methodologies required to build a comprehensive solubility and stability profile for this compound. The predicted data suggests a molecule with pH-dependent aqueous solubility, characteristic of a carboxylic acid, and potential liabilities towards alkaline hydrolysis, oxidation, and photolysis.
The successful execution of these studies will provide a robust data package to:
-
Inform decisions on the feasibility of the compound for further development.
-
Guide formulation scientists in selecting appropriate excipients and vehicle systems.
-
Establish critical quality attributes and specifications for the active substance.
-
Define appropriate storage and handling conditions.
This systematic, hypothesis-driven approach ensures that development decisions are based on a sound, scientific understanding of the molecule's intrinsic physicochemical properties.
References
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(2-methylpropyl)oxy-, 2-methylpropyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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International Council for Harmonisation (ICH). (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Lathia, P. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Retrieved from [Link]
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ResearchGate. (n.d.). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Retrieved from [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
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ResearchGate. (2005). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
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ACS Publications. (1991). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education. Retrieved from [Link]
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International Council for Harmonisation (ICH). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Singh, S., & Handa, T. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from [Link]
-
Pharmaceutical Technology. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(2-methylpropyl)oxy-, 2-methylpropyl ester. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methylpropyl ester (CAS 120-50-3). Retrieved from [Link]
- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
-
YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Synthetic Protocol for 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid: A Detailed Guide for Researchers
Introduction: The Significance of Alkoxy Benzoic Acid Derivatives in Modern Research
Alkoxy-substituted benzoic acids are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The introduction of an alkoxy group onto the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications are often pivotal in modulating the biological activity of the parent compound.[1] Consequently, alkoxy benzoic acid derivatives are integral building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. Their applications span from serving as key intermediates in the synthesis of complex natural products to forming the core of novel therapeutic agents. The strategic placement of various alkoxy substituents allows for the fine-tuning of a molecule's interaction with biological targets, making them a versatile tool for drug development professionals. This application note provides a detailed, field-proven protocol for the synthesis of a specific alkoxy benzoic acid derivative, 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a valuable intermediate for further chemical exploration.
Synthetic Strategy: A Two-Step Approach via Williamson Ether Synthesis
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves an initial esterification of the starting material, 3-hydroxybenzoic acid, followed by a Williamson ether synthesis, and concluding with the hydrolysis of the ester to yield the final product. This approach is favored due to its high efficiency and the selective reactivity of the phenolic hydroxyl group over the carboxylic acid under the chosen reaction conditions.
The initial esterification of 3-hydroxybenzoic acid to methyl 3-hydroxybenzoate serves to protect the carboxylic acid functionality. This protection prevents the carboxylate anion from competing with the phenoxide ion in the subsequent nucleophilic substitution reaction. The Williamson ether synthesis is a classic and reliable method for the formation of ethers. It involves the reaction of an alkoxide with a primary alkyl halide. In this protocol, the protected methyl 3-hydroxybenzoate is deprotonated at the phenolic hydroxyl group using a mild base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-2-methyl-1-propene (methallyl chloride) in an SN2 reaction to form the corresponding ether. The choice of a polar aprotic solvent like acetone facilitates this reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
Finally, the methyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid, yielding the desired this compound. This two-step approach ensures a high yield of the target molecule with minimal side products.
Visualizing the Synthesis
Reaction Scheme
Caption: Step-by-step experimental workflow for the synthesis and characterization.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 10.0 g | 0.0724 | 99% | Sigma-Aldrich |
| Methanol (MeOH) | CH₄O | 32.04 | 150 mL | - | Anhydrous | Fisher Scientific |
| Sulfuric acid (H₂SO₄) | H₂SO₄ | 98.08 | 2 mL | - | 98% | VWR |
| 3-Chloro-2-methyl-1-propene | C₄H₇Cl | 90.55 | 8.2 mL | 0.0869 | 98% | Alfa Aesar |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 g | 0.1085 | 99% | Acros Organics |
| Acetone | C₃H₆O | 58.08 | 200 mL | - | Anhydrous | J.T. Baker |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 10.0 g | 0.250 | 98% | EMD Millipore |
| Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - | 37% (conc.) | BDH |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - | ACS Grade | Pharmco-AAPER |
| Hexanes | C₆H₁₄ | 86.18 | 200 mL | - | ACS Grade | Macron |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Granular | EMD |
Step 1: Synthesis of Methyl 3-Hydroxybenzoate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 0.0724 mol) and methanol (150 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white solid. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of Methyl 3-[(2-Methylprop-2-en-1-yl)oxy]benzoate
-
In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the methyl 3-hydroxybenzoate from the previous step in anhydrous acetone (200 mL).
-
Add potassium carbonate (15.0 g, 0.1085 mol) to the solution.
-
Add 3-chloro-2-methyl-1-propene (8.2 mL, 0.0869 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC (1:4 ethyl acetate/hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 3-[(2-methylprop-2-en-1-yl)oxy]benzoate, which can be used directly in the next step.
Step 3: Synthesis of this compound
-
Dissolve the crude methyl 3-[(2-methylprop-2-en-1-yl)oxy]benzoate in a solution of sodium hydroxide (10.0 g, 0.250 mol) in water (100 mL) and methanol (50 mL) in a 250 mL round-bottom flask.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the solid from an ethanol/water mixture to afford pure this compound as a white crystalline solid.
Characterization and Validation
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system is a 1:1 mixture of hexanes and ethyl acetate.
-
Melting Point: Determine the melting point of the recrystallized product and compare it to the literature value if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum should show signals corresponding to the aromatic protons, the vinylic protons, the methylene protons of the methallyl group, and the methyl protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
Estimated Chemical Shifts (δ, ppm): ~10-12 (1H, br s, COOH), ~7.6-7.8 (2H, m, Ar-H), ~7.1-7.3 (2H, m, Ar-H), ~5.0 (1H, s, =CH₂), ~4.9 (1H, s, =CH₂), ~4.5 (2H, s, OCH₂), ~1.8 (3H, s, CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the carboxylic carbon, the aromatic carbons (with the carbon attached to the oxygen appearing at a lower field), the olefinic carbons, the methylene carbon, and the methyl carbon.
-
Estimated Chemical Shifts (δ, ppm): ~171 (C=O), ~158 (C-OAr), ~141 (C=CH₂), ~131 (C-Ar), ~129 (CH-Ar), ~122 (CH-Ar), ~115 (CH-Ar), ~113 (=CH₂), ~72 (OCH₂), ~19 (CH₃).
-
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. Electrospray ionization (ESI) in negative mode should show a prominent peak at [M-H]⁻.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care.
-
3-Chloro-2-methyl-1-propene is a flammable and toxic liquid. Avoid inhalation and contact with skin.
-
Organic solvents such as methanol, acetone, and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. The two-step approach, utilizing a protective esterification followed by a Williamson ether synthesis and subsequent hydrolysis, is a reliable method for obtaining the target compound in good yield and high purity. The detailed experimental procedure, along with the characterization guidelines, will enable researchers in drug discovery and organic synthesis to confidently prepare this versatile building block for their research endeavors.
References
-
Rasayan J. Chem. 2019 , 12(3), 1077-1084. [Link]
-
J. Org. Chem.2003 , 68(11), 4281–4285. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Molecules2018 , 23(10), 2465. [Link]
-
J. Med. Chem.2015 , 58(21), 8458–8473. [Link]
Sources
Application Note: A Robust Cell-Based Assay Framework for High-Throughput Screening of Benzoic Acid Libraries Against the NF-κB Signaling Pathway
Introduction: Unlocking the Therapeutic Potential of Benzoic Acid Derivatives
Benzoic acid and its derivatives represent a versatile class of small molecules with a rich history in medicine and industry.[1][2] These compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The therapeutic potential of these derivatives often arises from their ability to modulate key cellular signaling pathways.[4] A central mediator of the immune and inflammatory response is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5] Dysregulation of NF-κB is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[4]
Cell-based assays provide a powerful platform for screening small molecule libraries in a physiologically relevant context, offering insights that biochemical assays cannot.[6][7] They allow for the simultaneous evaluation of compound efficacy, permeability, and cytotoxicity. High-Throughput Screening (HTS) leverages automation and miniaturization to rapidly test thousands to millions of compounds, accelerating the identification of promising "hit" compounds for further development.[8][9]
This application note provides a comprehensive, field-proven guide for the development and implementation of a robust cell-based screening platform to identify novel inhibitors of the NF-κB pathway from benzoic acid libraries. We present a primary luciferase reporter assay for efficacy screening, coupled with a crucial cytotoxicity counter-screen to eliminate false positives and ensure the selection of specific, high-quality hits.
Scientific Principle: A Dual-Assay Approach for Validated Hit Identification
Our screening strategy is built upon a self-validating system comprising a primary functional assay and a secondary counter-screen.
2.1. Primary Screen: NF-κB Reporter Assay The primary assay quantifies the activity of the NF-κB transcription factor using a luciferase reporter system. In this model, cells are engineered to stably express a firefly luciferase gene under the control of a promoter containing multiple NF-κB response elements.
-
Mechanism of Action: In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[10] Upon stimulation with an agonist like Tumor Necrosis Factor-alpha (TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[10] This releases NF-κB, allowing it to translocate to the nucleus, bind to the response elements on the reporter plasmid, and drive the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is directly proportional to the activity of the NF-κB pathway.[11] Inhibitors from the benzoic acid library that successfully block this pathway will result in a decreased luminescent signal.
2.2. Counter-Screen: MTT Cell Viability Assay A reduction in the primary assay's signal can indicate either specific pathway inhibition or general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric counter-screen used to distinguish between these two possibilities.[12]
-
Mechanism of Action: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12] These crystals are then solubilized, and the absorbance of the resulting solution is measured. A decrease in absorbance indicates a reduction in cell viability. Compounds that are cytotoxic will be flagged by this assay and deprioritized, ensuring that "hits" from the primary screen are genuine pathway modulators and not simply toxic.
Assay Development and Validation: Building a Robust Screening Platform
The quality of any HTS campaign is dictated by the robustness of the assay.[13] This section details the critical steps for developing a reliable and reproducible screening system.
3.1. Cell Line Selection and Engineering The choice of cell line is foundational. Human Embryonic Kidney (HEK293) or HeLa cells are commonly used as they are robust, easy to culture, and transfectable. For this application, we recommend creating a stable cell line to ensure minimal well-to-well variability.
-
Protocol: Transfect HEK293 cells with a commercially available NF-κB luciferase reporter plasmid and a plasmid conferring antibiotic resistance (e.g., neomycin). Select for stably transfected cells by culturing in the presence of the appropriate antibiotic (e.g., G418). Isolate and expand single clones, then screen them for the highest and most consistent luminescent response to a known agonist (e.g., TNF-α).
3.2. Optimization of Critical Assay Parameters Systematic optimization is required to achieve a maximal signal-to-background ratio and a stable assay window.
| Parameter | Rationale | Optimization Method |
| Cell Seeding Density | Too few cells result in a weak signal; too many can lead to contact inhibition and altered signaling. | Plate cells in a 384-well plate at densities ranging from 2,500 to 20,000 cells/well. Stimulate with a fixed concentration of agonist and measure the luminescent signal. Select the density that provides the most robust and stable signal. |
| Agonist (TNF-α) Concentration | The concentration of the agonist must be sufficient to induce a strong, sub-maximal response, allowing for the detection of inhibitors. | Perform a dose-response curve with TNF-α (e.g., 0.1 to 100 ng/mL). Select the EC₈₀ concentration (the concentration that produces 80% of the maximal response) for the screen. This provides a large window for detecting inhibitory activity. |
| Compound Incubation Time | The pre-incubation time with the library compounds must be sufficient for them to enter the cells and engage the target before pathway stimulation. | Test various pre-incubation times (e.g., 30, 60, 120 minutes) with a known inhibitor. Select the shortest time that yields consistent inhibition without causing cytotoxicity. |
| DMSO Tolerance | Library compounds are typically dissolved in Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. | Expose cells to a serial dilution of DMSO (e.g., 0.1% to 2%). Determine the highest concentration that does not significantly impact cell viability or assay signal. The final DMSO concentration in the assay should not exceed this limit (typically ≤0.5%). |
3.3. Assay Validation: The Z'-Factor The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13] It reflects the dynamic range of the signal and the data variation.[13]
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., cells + TNF-α + DMSO).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., cells + DMSO, no TNF-α).
-
-
Procedure: To determine the Z'-factor, prepare a plate with multiple wells (e.g., 16-24) of both positive and negative controls.[14] Calculate the Z'-factor using the formula above.
-
Interpretation of Z'-Factor Values: [15][16]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: A poor assay, not suitable for screening.
-
A "dry run" with controls should be performed to ensure the Z'-factor is consistently above 0.5 before commencing the full screen.[14]
Visualizing the Core Concepts
NF-κB Signaling Pathway and Reporter Mechanism
// Pathway connections "TNFa" -> "TNFR" [label="Binds"]; "TNFR" -> "IKK" [label="Activates"]; "IKK" -> "IkBa_NFkB" [label="Phosphorylates IκBα"]; "IkBa_NFkB" -> "p_IkBa" [style=dashed]; "p_IkBa" -> "Proteasome" [label="Degradation"]; "IkBa_NFkB" -> "NFkB" [label="Releases"]; "NFkB" -> "NFkB_nuc" [label="Translocates"]; "NFkB_nuc" -> "DNA" [label="Binds"]; "DNA" -> "Luciferase" [label="Drives"];
// Inhibitor action "Benzoic_Acid" -> "IKK" [label="Inhibits", color="#EA4335", style=bold]; } Caption: The NF-κB signaling cascade leading to luciferase reporter expression.
High-Throughput Screening Workflow
// Nodes plate_cells [label="1. Plate Cells\n(384-well format)"]; add_compounds [label="2. Add Benzoic Acid Library\n& Control Compounds"]; pre_incubate [label="3. Pre-incubate"]; add_agonist [label="4. Add Agonist (TNF-α)\n(to all wells except negative controls)"]; incubate_signal [label="5. Incubate for Signal Development"]; primary_screen [label="6. Primary Screen:\nAdd Luciferase Reagent & Read Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="7. Data Analysis:\nNormalize & Calculate % Inhibition"]; hit_selection [label="8. Hit Selection\n(e.g., >50% Inhibition)", shape=diamond, fillcolor="#FBBC05"]; counter_screen [label="9. Counter-Screen (Hits Only):\nMTT Assay for Cytotoxicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm_hits [label="10. Confirmed Hits:\nActive & Non-Toxic", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dose_response [label="11. Dose-Response & IC₅₀ Determination"]; sar [label="12. Structure-Activity Relationship (SAR)"];
// Edges plate_cells -> add_compounds; add_compounds -> pre_incubate; pre_incubate -> add_agonist; add_agonist -> incubate_signal; incubate_signal -> primary_screen; primary_screen -> data_analysis; data_analysis -> hit_selection; hit_selection -> counter_screen [label="Primary Hits"]; hit_selection -> dose_response [label="Non-hits (Archive)"]; counter_screen -> confirm_hits; confirm_hits -> dose_response; dose_response -> sar; } Caption: Workflow for screening and validating hits from a small molecule library.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle all chemical reagents and cell lines in accordance with safety data sheets (SDS) and institutional guidelines.
Protocol 1: Primary HTS - NF-κB Luciferase Reporter Assay (384-Well Format)
-
Cell Plating:
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the stably transfected HEK293 cell suspension into each well of a white, solid-bottom 384-well plate at the pre-optimized density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
Compound Addition:
-
Using an acoustic dispenser (e.g., Echo) or a pin tool, transfer approximately 50 nL of the benzoic acid library compounds and controls from the source plates to the assay plate. This results in a final compound concentration of 10 µM with 0.5% DMSO.
-
Controls: Dedicate columns for positive controls (DMSO only) and negative controls (DMSO only). A known inhibitor should also be included as a reference control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for the optimized pre-incubation time (e.g., 60 minutes).
-
-
Cell Stimulation:
-
Prepare the TNF-α agonist solution at 2x the final EC₈₀ concentration (e.g., 20 ng/mL) in serum-free medium.
-
Add 40 µL of the agonist solution to all wells except the negative control wells.
-
To the negative control wells, add 40 µL of serum-free medium without the agonist.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Allow the plate and the luciferase detection reagent to equilibrate to room temperature.
-
Add 20 µL of the luciferase detection reagent (e.g., Promega Bright-Glo™) to all wells.
-
Incubate for 5 minutes at room temperature, protected from light, to stabilize the luminescent signal.
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar).
-
Protocol 2: Counter-Screen - MTT Cell Viability Assay (384-Well Format)
This protocol should be performed on a parallel plate prepared identically to the primary screen or with the "hit" compounds cherry-picked for re-testing.
-
Compound Treatment:
-
Plate and treat cells with the selected "hit" compounds exactly as described in steps 1-3 of Protocol 1. Use a clear-bottom 384-well plate.
-
-
MTT Addition:
-
After the compound incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis and Hit Identification
-
Normalization:
-
The raw data from the primary screen (Relative Light Units, RLU) must be normalized to account for plate-to-plate variation. The percent inhibition is calculated for each well.
-
Formula: % Inhibition = 100 * (1 - (RLU_compound - μ_negative) / (μ_positive - μ_negative))
-
RLU_compound is the signal from the test well.
-
μ_positive is the average signal of the positive controls (stimulated, no inhibitor).
-
μ_negative is the average signal of the negative controls (unstimulated).
-
-
-
Hit Criteria:
-
A primary "hit" is defined based on a pre-determined inhibition threshold. A common starting point is a threshold of >50% inhibition or a value greater than 3 standard deviations from the mean of the positive controls.
-
For the counter-screen, a compound is flagged as cytotoxic if it reduces cell viability below a certain threshold (e.g., >30% reduction compared to vehicle-treated cells).
-
-
Defining Confirmed Hits:
-
A confirmed hit is a compound that meets the primary hit criteria AND is not identified as cytotoxic in the counter-screen. These compounds are then prioritized for follow-up studies, including dose-response analysis to determine their IC₅₀ (half-maximal inhibitory concentration).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in cell plating.- Inconsistent reagent addition.- Suboptimal assay parameters. | - Use automated liquid handlers for consistency.- Re-optimize cell density and agonist concentration.- Ensure reagents are fully equilibrated to room temperature before use. |
| High Number of Hits | - Assay is overly sensitive.- Compound aggregation or non-specific activity. | - Increase the hit threshold.- Include a detergent (e.g., Triton X-100) at low concentrations in the assay buffer to mitigate aggregation. |
| Poor Correlation Between Primary and Dose-Response Assays | - False positive from the primary screen.- Compound instability or degradation. | - Re-test the hit from a freshly sourced powder.- Analyze compound purity and integrity via LC-MS. |
References
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Korn, K., & Krausz, E. (2007). Cell-based high-content screening of small-molecule libraries. Current Opinion in Chemical Biology, 11(5), 503-510. [Link]
-
Al-Ostoot, F. H., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(9), e19692. [Link]
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Inoue, J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5483. [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 25, 2026, from [Link]
-
Vera, J. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 229-245. [Link]
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Emory University. (n.d.). Luciferase Assay protocol. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved January 25, 2026, from [Link]
-
Stivou, E., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Antioxidants, 11(11), 2137. [Link]
-
ResearchGate. (2007). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. [Link]
-
Technology Networks. (n.d.). High-Throughput Screening in Drug Discovery Explained. Retrieved January 25, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 25, 2026, from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved January 25, 2026, from [Link]
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ACS Chemical Biology. (2020). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [Link]
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Bio-protocol. (n.d.). Luciferase reporter assay. Retrieved January 25, 2026, from [Link]
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ABM. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved January 25, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 25, 2026, from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved January 25, 2026, from [Link]
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Application Note: 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid as a Versatile Building Block for Complex Molecule Synthesis
Introduction
In the landscape of modern organic synthesis and drug discovery, the development of novel building blocks with diverse functionalities is of paramount importance. 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is an emerging bifunctional molecule that offers a unique combination of a carboxylic acid handle for amide bond formation and peptide coupling, and a readily modifiable isobutenyl ether moiety. This dual reactivity makes it an attractive starting material for the synthesis of complex molecules, including bioactive compounds and functional materials. This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of this versatile building block, complete with detailed protocols and mechanistic insights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its structure and provide essential information for its handling and use in synthesis.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₁H₁₂O₃ | - | |
| Molecular Weight | 192.21 | g/mol | - |
| XLogP3 | 2.5 | PubChem[1] | |
| Hydrogen Bond Donor Count | 1 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis Protocol: A Reliable Route to this compound
The synthesis of the title compound can be efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This protocol outlines the reaction of 3-hydroxybenzoic acid with 3-chloro-2-methyl-1-propene.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
-
Reaction Setup: To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Addition of Alkylating Agent: To the resulting mixture, add 3-chloro-2-methyl-1-propene (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Complex Molecule Synthesis
The strategic placement of the carboxylic acid and the isobutenyl ether functionalities opens up a wide array of synthetic possibilities.
Amide Bond Formation and Peptide Coupling
The carboxylic acid group serves as a handle for standard amide bond formation reactions. This allows for the incorporation of the 3-[(2-Methylprop-2-en-1-yl)oxy]phenyl moiety into peptides or other complex amides.
Reaction Scheme:
Caption: Amide bond formation using the title compound.
Protocol for Amide Coupling (e.g., with Benzylamine):
-
Activation: Dissolve this compound (1.0 eq) in DMF. Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature.
-
Amine Addition: Add benzylamine (1.05 eq) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Perform an aqueous workup as described in the synthesis protocol, followed by purification via column chromatography to yield the desired amide. This type of reaction is a common strategy in the synthesis of biologically active molecules.[2]
Modification of the Isobutenyl Group
The isobutenyl group provides a reactive site for various transformations, allowing for further diversification of the molecular scaffold.
-
Epoxidation: The double bond can be readily epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form a reactive epoxide. Chiral epoxides are valuable intermediates in organic synthesis.[3]
-
Ozonolysis: Oxidative cleavage of the double bond via ozonolysis can yield a ketone and formaldehyde, providing a route to further functionalization.
-
Hydroboration-Oxidation: This two-step reaction sequence can convert the alkene into a primary alcohol, adding another point for chemical modification.
Reaction Scheme: Epoxidation
Caption: Epoxidation of the isobutenyl group.
Potential Applications in Drug Discovery
The structural motif of a substituted benzoic acid is prevalent in a wide range of pharmaceuticals. Benzoic acid derivatives have been explored for their anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6] The unique combination of functionalities in this compound makes it a promising scaffold for the development of novel therapeutic agents. The ether linkage can improve metabolic stability, while the modifiable isobutenyl group allows for the introduction of various pharmacophores to tune the biological activity and pharmacokinetic properties of the final compounds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The protocols and applications outlined in this note are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of new chemical space and the development of novel functional molecules.
References
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central. Available at: [Link]
-
Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. Available at: [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
-
A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. ResearchGate. Available at: [Link]
-
Chemical Properties of Benzoic acid, 3-(2-methylpropyl)oxy-, 2-methylpropyl ester. Cheméo. Available at: [Link]
-
2-(3-oxopropyl)benzoic acid methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. NIH. Available at: [Link]
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-
2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)benzoic acid | C11H10O4 | CID 198203. PubChem. Available at: [Link]
-
Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Available at: [Link]
-
Chemical Properties of Benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester. Cheméo. Available at: [Link]
-
3-[(1H-Benzo[d][4][5][7]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. MDPI. Available at: [Link]
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols for Obtaining Single Crystals of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Single Crystals
In the realms of pharmaceutical science, materials research, and chemical analysis, the ability to obtain high-quality single crystals is paramount. For derivatives of benzoic acid—a common scaffold in drug molecules and functional organic materials—a well-defined single crystal is the key to unlocking a wealth of structural and physical property information through techniques like Single-Crystal X-ray Diffraction (SC-XRD).[1][2] This powerful analytical method provides the precise three-dimensional arrangement of atoms within the crystal lattice, revealing crucial details about molecular conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.[1] Such information is indispensable for understanding structure-activity relationships (SAR), confirming stereochemistry, identifying polymorphs, and guiding rational drug design.[3]
This guide, designed for both novice and experienced researchers, provides a comprehensive overview of the principles and practical techniques for growing single crystals of benzoic acid derivatives. It moves beyond simple procedural lists to explain the underlying causality of experimental choices, empowering the user to troubleshoot and optimize their crystallization experiments effectively.
Part 1: Fundamentals of Crystallization
The journey from a dissolved solute to a perfectly ordered single crystal is a thermodynamic process governed by the principle of supersaturation. Crystallization begins when the concentration of a solute in a solution exceeds its equilibrium solubility, creating a thermodynamically unstable supersaturated state.[4][5] The system then seeks to return to equilibrium by precipitating the excess solute in the form of an ordered solid—the crystal.
The process can be conceptually divided into two key stages:
-
Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. This is the critical first step and can be either spontaneous (homogeneous nucleation) or induced by impurities or surfaces (heterogeneous nucleation). The rate of nucleation is highly dependent on the level of supersaturation.
-
Crystal Growth: The subsequent addition of molecules from the solution onto the faces of the existing nuclei, allowing the crystal to grow in size. For high-quality single crystals, the rate of crystal growth should ideally be slow and controlled, favoring the orderly deposition of molecules onto the lattice.[6]
The goal of any crystallization technique is to achieve a state of gentle, sustained supersaturation that promotes slow crystal growth over rapid nucleation, which often leads to the formation of many small, poorly-formed crystals or amorphous precipitate.[6]
The Unique Nature of Benzoic Acid Derivatives
Benzoic acid and its derivatives possess several key characteristics that influence their crystallization behavior:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, benzoic acid molecules typically form centrosymmetric dimers through a pair of hydrogen bonds between their carboxyl groups.[7] This strong dimeric synthon is a dominant feature in the crystal packing of many derivatives.
-
Aromatic Stacking: The phenyl ring allows for π-π stacking interactions, which further stabilize the crystal lattice.
-
Substituent Effects: The nature and position of substituents on the benzene ring can significantly alter the molecule's polarity, solubility, and intermolecular interactions.[8][9][10] Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (e.g., -OCH₃) can influence the electronic properties and steric hindrance, thereby affecting the crystal packing and potentially leading to different polymorphs.[8][9]
-
Polymorphism: Benzoic acid derivatives are known to exhibit polymorphism, the ability to crystallize in different solid-state forms with distinct physical properties.[11][12][13] Controlling the crystallization conditions is crucial for isolating the desired polymorph.
Part 2: Strategic Considerations for Successful Crystallization
Purity is Paramount
The purer the compound, the higher the likelihood of obtaining high-quality single crystals.[14] Impurities can disrupt the crystal lattice, inhibit growth, or act as unwanted nucleation sites, leading to a profusion of small crystals. It is strongly recommended to purify the benzoic acid derivative by methods such as column chromatography, sublimation, or recrystallization prior to attempting single crystal growth.
Solvent Selection: The Heart of the Experiment
The choice of solvent is the most critical variable in crystallization.[14] An ideal solvent should exhibit moderate solubility for the compound of interest.[15]
-
Too high solubility: The solution may never reach the necessary supersaturation for crystallization to occur, or it may require the evaporation of a large volume of solvent, which can lead to rapid precipitation.[6]
-
Too low solubility: It may be impossible to dissolve a sufficient amount of the compound to achieve supersaturation upon cooling or solvent modification.
A common and effective strategy for benzoic acid derivatives is to select a solvent in which the compound is soluble at elevated temperatures but less soluble at room or lower temperatures.[16]
Table 1: Common Solvents for Crystallization of Benzoic Acid Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes and Considerations |
| Water | High | 100 | Good for more polar derivatives. Benzoic acid itself has low solubility in cold water but is significantly more soluble in hot water. |
| Ethanol/Methanol | High | 78 / 65 | Good general solvents for carboxylic acids, often used in solvent mixtures.[17] |
| Acetone | Medium | 56 | A versatile solvent, often used in mixtures with less polar solvents like hexane.[17] |
| Ethyl Acetate | Medium | 77 | A good choice for many organic compounds of intermediate polarity. |
| Toluene | Low | 111 | Can be effective for less polar derivatives and may promote π-stacking interactions.[18] |
| Hexane/Heptane | Low | 69 / 98 | Often used as an "anti-solvent" in diffusion or layering techniques.[14] |
| Acetonitrile | Medium | 82 | A polar aprotic solvent that can be useful in certain cases. |
| Dichloromethane | Medium | 40 | A volatile solvent, useful for slow evaporation at room temperature. |
This table provides a general guideline. The optimal solvent or solvent system must be determined experimentally for each specific derivative.
Part 3: Core Crystallization Techniques and Protocols
It is crucial to perform all crystallization experiments in clean glassware to avoid heterogeneous nucleation on dust or scratches.[15] Also, once an experiment is set up, it should be left undisturbed.[14] Vibrations or frequent movements can lead to the formation of poor-quality crystals.[15]
Technique 1: Slow Evaporation
This is often the simplest and most straightforward method.[15][19] It is particularly suitable for compounds that are not overly soluble in a volatile solvent. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time, eventually reaching supersaturation.[4]
Protocol for Slow Evaporation:
-
Preparation: Prepare a nearly saturated solution of the benzoic acid derivative in a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate) at room temperature.[15] Ensure all the solid is dissolved; if not, filter the solution to remove any undissolved material or impurities.[14]
-
Setup: Transfer the solution to a clean vial or a small beaker.
-
Evaporation Control: Cover the vial with a cap that is not airtight, or with paraffin film.[6] Puncture a few small holes in the film using a needle.[19][20] The rate of evaporation can be controlled by the number and size of the holes. A slower evaporation rate generally yields better crystals.[19]
-
Incubation: Place the vial in a vibration-free location and allow it to stand for several days to weeks.[6]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Caption: The process of vapor diffusion for single crystal growth.
Technique 4: Liquid-Liquid Diffusion (Solvent Layering)
This technique is similar to vapor diffusion but involves the direct, slow mixing of two liquids. A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has poor solubility. Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.
Protocol for Liquid-Liquid Diffusion:
-
Preparation: Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., dichloromethane or chloroform).
-
Setup:
-
Add the compound solution to the bottom of a narrow tube (an NMR tube can work well). [20] * Very carefully, using a pipette or syringe, slowly layer a less dense anti-solvent (e.g., hexane or pentane) on top of the solution, taking care not to disturb the interface.
-
-
Incubation: Seal the tube and leave it in a vibration-free location.
-
Harvesting: Crystals will typically form at the liquid-liquid interface over several days.
Part 4: Troubleshooting and Advanced Strategies
Table 2: Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Compound is too soluble. - Solution is not sufficiently supersaturated. - Too much solvent was used. | - Try a different solvent or solvent mixture where solubility is lower. - For slow evaporation, increase the evaporation rate slightly. - For slow cooling, cool to a lower temperature. - If too much solvent was added, carefully evaporate some of it and allow the solution to cool again. |
| Oiling Out | - Solution is too concentrated or cools too quickly. - The compound's melting point is lower than the crystallization temperature. - High impurity levels. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. <[21]br> - Try a different solvent with a lower boiling point. - Ensure the compound is sufficiently pure. |
| Formation of Many Tiny Crystals | - Nucleation rate is too high. - Supersaturation was achieved too rapidly. | - Slow down the crystallization process (slower evaporation, slower cooling, or slower diffusion). - Use a slightly more dilute starting solution. |
| Poor Crystal Quality (e.g., twinned, aggregated) | - Rapid, uncontrolled crystal growth. - Disturbance during growth. | - Ensure the crystallization setup is in a vibration-free environment. - Slow down the rate of supersaturation. |
Advanced Strategies
-
Seeding: If you have previously obtained a small crystal, you can introduce it into a slightly supersaturated solution to act as a template for further growth, bypassing the nucleation stage. T[20]his can be an effective way to grow larger, higher-quality crystals.
-
Co-crystallization: If a compound is particularly difficult to crystallize, forming a co-crystal with a suitable co-former can be a successful strategy. F[15][20]or benzoic acid derivatives, which are proton donors, molecules like triphenylphosphine oxide (TPPO) can act as effective hydrogen bond acceptors to facilitate the formation of a stable, crystalline lattice.
[15][20]### Part 5: Crystal Evaluation
Once crystals have formed, it is essential to evaluate their quality before proceeding to X-ray diffraction analysis.
-
Visual Inspection: Examine the crystals under an optical microscope. 2[6]. Ideal Characteristics:
-
Single, not aggregated: The sample should be a single, discrete crystal, not a cluster of intergrown crystals. [6] * Transparent and Clear: The crystal should be transparent with no visible cracks, cloudiness, or inclusions. [6] * Well-defined Faces: Good crystals have smooth, flat faces and sharp edges. Powdery surfaces or jagged edges often indicate poor quality. 3[6]. Polarized Light Microscopy: When viewed under cross-polarized light, a good single crystal should exhibit uniform extinction (go completely dark) every 90 degrees of rotation. T[6]his is a strong indicator of a single, well-ordered lattice.
-
By systematically applying the principles and protocols outlined in this guide, researchers can significantly increase their success rate in obtaining high-quality single crystals of benzoic acid derivatives, paving the way for detailed structural analysis and advancing the frontiers of chemical and pharmaceutical research.
References
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Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
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Bhasker, V., & Radha, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2459-2503. [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 143–151. [Link]
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University of Canterbury. (2006). Crystallisation Techniques. [Link]
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Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]
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All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
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Hammond, R. B., Pencheva, K., & Roberts, K. J. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(4), 2845–2857. [Link]
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University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
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ResearchGate. (n.d.). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? [Link]
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ResearchGate. (n.d.). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: Stoichiometric variants, polymorphism and twinning. [Link]
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LibreTexts Chemistry. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
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Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie - Crystalline Materials, 157(1-4), 215-232. [Link]
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Li, S., et al. (2025). Cocrystallization of Progesterone with Benzoic Acid and Its Derivatives. Crystal Growth & Design. [Link]
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University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
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Bitesize Bio. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. [Link]
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DAV College, Jalandhar. (n.d.). EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Theory. [Link]
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ResearchGate. (n.d.). Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. [Link]
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Toth, S. J., et al. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm, 23(10), 2212-2220. [Link]
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ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. [Link]
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ResearchGate. (n.d.). (PDF) Solvent design for crystallization of carboxylic acids. [Link]
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Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
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Du, Y., Datta, S., & Lü, W. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 1432, 129–140. [Link]
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Skoric, D., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5306. [Link]
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Moodle@Units. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications. [Link]
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Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]
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ResearchGate. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]
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Unknown. (n.d.). Crystallization Solvents.pdf. [Link]
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Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. [Link]
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OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. [Link]
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Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]
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IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. [Link]
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LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
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ResearchGate. (n.d.). Synthesis, crystal growth, structural and physicochemical properties of N-methylurea benzoic acid single crystal for non-linear optical applications. [Link]
- Google Patents. (n.d.).
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National Institutes of Health. (2019, September 11). Comment on 'Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid'. [Link]
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R Discovery. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
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PubMed. (2007, April 2). Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals. [Link]
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Application Note: Quantitative Analysis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid in Biological Samples by LC-MS/MS
Introduction
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. This application note provides a comprehensive guide for the determination of this compound in plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for pharmacokinetic, toxicokinetic, and metabolic studies.[1][2]
The core of this application note is to provide a detailed, step-by-step protocol that is not only scientifically sound but also explains the rationale behind the chosen procedures. This will empower researchers to not just follow the method, but also to adapt and troubleshoot it effectively.
Analyte Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Implication for Bioanalysis |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 208.21 g/mol | |
| Predicted LogP | ~2.5 - 3.5 | Suggests good solubility in organic solvents, making liquid-liquid extraction and reversed-phase chromatography viable options. |
| Predicted pKa | ~4-5 (due to carboxylic acid) | The acidic nature of the molecule will influence its charge state at different pH values, which is crucial for optimizing extraction and chromatographic separation. |
| Ionization Potential | Suitable for ESI | The presence of a carboxylic acid group makes it amenable to negative ion mode electrospray ionization (ESI). Positive ion mode may also be possible, depending on the proton affinity of the molecule. |
Materials and Reagents
-
Analyte and Internal Standard:
-
This compound reference standard (>98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4. If a SIL-IS is not available, a structurally similar compound with close chromatographic retention and similar extraction recovery can be used.
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)[3]
-
Trichloroacetic acid (TCA)
-
Zinc Sulfate
-
-
Biological Matrices:
-
Blank human or animal (e.g., rat, dog) plasma, urine, and tissue (e.g., liver, kidney) from at least six different sources for selectivity assessment.[4] All matrices should be stored at -80°C until use.
-
Sample Preparation: A Multi-Matrix Approach
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest.[5] We present three validated protocols for plasma, urine, and tissue homogenates.
Plasma: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[6] Acetonitrile is often preferred as it typically provides cleaner extracts than methanol.[5][6]
Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[7]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[6]
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Diagram: Plasma Protein Precipitation Workflow
Caption: Workflow for plasma sample preparation using protein precipitation.
Urine: Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for cleaning up urine samples, which can have high salt content and variable pH.[8] The choice of an appropriate organic solvent is key for efficient extraction.[3]
Protocol:
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
To 100 µL of supernatant, add 20 µL of internal standard solution and 50 µL of 1 M formic acid to acidify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Diagram: Urine Liquid-Liquid Extraction Workflow
Caption: Workflow for urine sample preparation using liquid-liquid extraction.
Tissue Homogenates: Solid-Phase Extraction (SPE)
SPE provides a more rigorous cleanup for complex matrices like tissue homogenates.[9] A mixed-mode or polymer-based sorbent is recommended for robust extraction of a moderately polar acidic compound.
Protocol:
-
Homogenize tissue in a 1:3 (w/v) ratio with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
To 100 µL of the supernatant, add the internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10]
-
Sample Loading: Load the prepared tissue sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are recommended starting conditions. Optimization will be necessary for your specific instrumentation.
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC system | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column suitable for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic acid in water | Acidification of the mobile phase promotes protonation of the analyte, which can improve peak shape and retention on a C18 column. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to start with; should be optimized for the specific analyte and internal standard. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 5 µL | |
| MS System | Triple quadrupole mass spectrometer | Offers high sensitivity and selectivity for quantitative analysis. |
| Ionization Mode | ESI Negative | The carboxylic acid moiety is readily deprotonated, making negative ion mode a logical first choice. Positive mode should also be evaluated. |
| MRM Transitions | To be determined by infusion | The precursor ion will be [M-H]⁻. The product ions will be determined by collision-induced dissociation (CID) of the precursor ion. |
| Source Parameters | Optimize for analyte response | Capillary voltage, gas temperatures, and gas flows should be optimized to maximize signal intensity. |
Method Validation
A full method validation should be performed according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix.[4] |
| Calibration Curve | At least 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. |
| Accuracy and Precision | Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).[2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure that the matrix does not cause ion suppression or enhancement. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock solution stability. |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in various biological matrices. The detailed protocols for sample preparation and optimized LC-MS/MS conditions, coupled with a rigorous method validation plan, will enable researchers to generate high-quality, reliable data to support drug development programs. The principles and methodologies described herein are grounded in established scientific practices and regulatory guidelines, ensuring the integrity and defensibility of the bioanalytical results.
References
-
Zainab, A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health. Available at: [Link]
-
Element Lab Solutions. Solid Phase Extraction Video Guide. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 3-(2-methylpropyl)oxy-, 2-methylpropyl ester. Available at: [Link]
-
Li, W., et al. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 7(13), 1659-1678. Available at: [Link]
-
Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Zainab, A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 328. Available at: [Link]
-
Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Available at: [Link]
-
Karasova, G., et al. (2006). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Journal of Liquid Chromatography & Related Technologies, 29(13), 1869-1878. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Li, W., et al. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 7(13), 1659-1678. Available at: [Link]
-
Horseman, V., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5533-5541. Available at: [Link]
-
Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 39-47. Available at: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Chemistry LibreTexts. Solid-Phase Extraction. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Available at: [Link]
-
Al-Dirbashi, O., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 920. Available at: [Link]
-
He, M., et al. (2010). A simple and rapid method for simultaneous determination of benzoic and sorbic acids in food using in-tube solid-phase microextraction coupled with high-performance liquid chromatography. Analytical and Bioanalytical Chemistry, 396(4), 1579-1587. Available at: [Link]
-
MP Biomedicals. A Complete Workflow for Collecting and Extracting Nucleic Acid from Urine Sample. Available at: [Link]
-
SiliCycle. The 5 steps of a solid phase extraction (SPE). Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
-
Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 230-241. Available at: [Link]
-
Mineo, H., et al. (1995). Effects of benzoic acid and its analogues on insulin and glucagon secretion in sheep. European Journal of Pharmacology, 280(2), 149-154. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
PubChem. 2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)benzoic acid. Available at: [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]
-
Kim, Y. S., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Atherosclerosis, 171(1), 37-45. Available at: [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
Mai, A., et al. (2008). 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent. Bioorganic & Medicinal Chemistry Letters, 18(15), 4487-4490. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
Welcome to the technical support center for the synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to optimize your yield and purity. This document is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
While a direct Williamson ether synthesis on 3-hydroxybenzoic acid is possible, it presents challenges due to the presence of the acidic carboxylic acid group, which will consume at least one equivalent of your base. For higher yields and a more controlled reaction, we strongly recommend a three-step approach:
-
Esterification: Protection of the carboxylic acid of 3-hydroxybenzoic acid as a methyl or ethyl ester.
-
Williamson Ether Synthesis: O-alkylation of the phenolic hydroxyl group with methallyl chloride.
-
Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.
This route, while longer, isolates the reactivity of the phenolic hydroxyl group, leading to a cleaner reaction and simpler purification.
Q2: How do I choose the best base for the Williamson ether synthesis step?
The choice of base is critical for the O-alkylation of the phenolic ester. The goal is to select a base strong enough to deprotonate the phenol but not so harsh that it promotes side reactions. Here is a comparison of common bases:
| Base | Strength | Solvent | Pros | Cons |
| Potassium Carbonate (K₂CO₃) | Moderate | Acetone, DMF, Acetonitrile | Inexpensive, easy to handle, effective for phenols. | May require higher temperatures and longer reaction times. |
| Sodium Hydroxide (NaOH) | Strong | DMF, DMSO | Inexpensive, ensures complete deprotonation. | Can be corrosive and may promote side reactions if not used carefully. |
| Sodium Hydride (NaH) | Very Strong | THF, DMF | Highly effective for weakly acidic alcohols. | Highly reactive with water, requires strictly anhydrous conditions, generally overkill for phenols. |
For this specific synthesis, potassium carbonate is often the best starting point due to its balance of reactivity and ease of handling.
Q3: What are the most common side reactions to be aware of?
The primary side reactions to monitor are:
-
E2 Elimination: The methallyl chloride can undergo elimination in the presence of a strong base to form an alkene. This is minimized by using a primary alkyl halide like methallyl chloride and not using an overly strong or sterically hindered base.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also react at the carbon atoms of the aromatic ring. However, O-alkylation is generally favored, especially with less reactive alkylating agents.
-
Incomplete Reaction: If the base is not strong enough or the reaction time is too short, you may have unreacted starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxybenzoate (Esterification)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 eq.) in methanol (10-15 mL per gram of acid).
-
Catalyst: Slowly add concentrated sulfuric acid (0.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-hydroxybenzoate, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Methyl 3-[(2-Methylprop-2-en-1-yl)oxy]benzoate (Williamson Ether Synthesis)
-
Setup: To a round-bottom flask with a magnetic stir bar and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq.), finely pulverized potassium carbonate (2.0 eq.), and acetonitrile (10-15 mL per gram of phenol).
-
Alkylation: Add methallyl chloride (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C) for 6-8 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and filter to remove the potassium carbonate. Wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Protocol 3: Synthesis of this compound (Saponification)
-
Setup: Dissolve the methyl 3-[(2-methylprop-2-en-1-yl)oxy]benzoate (1.0 eq.) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (1:1 v/v).
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete by TLC analysis.[1]
-
Workup: Acidify the reaction mixture to a pH of 2-3 with 1 M HCl. This will precipitate the carboxylic acid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Etherification | 1. Incomplete deprotonation of the phenol. 2. E2 elimination of methallyl chloride. 3. Reaction not at completion. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH). 2. Ensure the reaction temperature is not excessively high. 3. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Multiple Spots on TLC after Etherification | 1. Unreacted starting material. 2. Presence of C-alkylation byproduct. 3. Polymerization of methallyl chloride. | 1. See "Low Yield" solutions. 2. Optimize reaction conditions (lower temperature, less reactive base). Purify by column chromatography. 3. Ensure the methallyl chloride is of good quality and added slowly to the reaction mixture. |
| Incomplete Saponification | 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group. | 1. Increase the amount of NaOH and/or the reaction time. Gentle heating can also be applied. 2. While less likely for this substrate, consider using a stronger base or a different solvent system. |
| Product is an Oil, Not a Solid | 1. Presence of impurities. 2. Product may have a low melting point. | 1. Purify the product by column chromatography before the final precipitation. 2. If the purified product is an oil, proceed with an extractive workup instead of filtration. |
Visualizations
Caption: Recommended three-step synthesis workflow.
Caption: Williamson ether synthesis reaction mechanism.
Caption: Troubleshooting decision tree for low yield.
References
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Hydrolysis of Esters. Chemguide. [Link]
-
Saponification-Typical procedures. OperaChem. [Link]
-
Hydrolysis of ethyl benzoate. SSERC. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
Sources
Technical Support Center: Overcoming Challenges in the Purification of Substituted Benzoic Acids
Welcome to the technical support center for the purification of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these critical compounds in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.
The unique properties of substituted benzoic acids—stemming from the interplay between the acidic carboxyl group and the electronic effects of various ring substituents—present a distinct set of purification challenges. This guide is structured to help you navigate these complexities, from selecting the right initial strategy to fine-tuning the process for optimal results.
Foundational Principles: Why Are Substituted Benzoic Acids Tricky to Purify?
The primary challenge in purifying any compound is separating it from impurities, which typically include unreacted starting materials, byproducts, and residual reagents. For substituted benzoic acids, the specific nature of the substituent group (e.g., nitro, amino, hydroxyl, methoxy, halo) profoundly influences the molecule's properties and, consequently, the purification strategy.
-
Solubility: Substituents alter the polarity and crystal lattice energy of the benzoic acid derivative, changing its solubility profile in common organic solvents and water. For example, a nonpolar methyl group and a polar nitro group will impart very different solubilities to the parent benzoic acid molecule.
-
Acidity (pKa): The acidity of the carboxylic group is modulated by the electronic nature of the substituent. Electron-withdrawing groups (EWGs) like -NO₂ stabilize the carboxylate anion, making the acid stronger (lower pKa), while electron-donating groups (EDGs) like -OCH₃ destabilize it, making the acid weaker (higher pKa).[1][2] This is a critical factor in the success of acid-base extractions. A notable exception is the "ortho-effect," where most ortho-substituted benzoic acids are stronger than their meta and para isomers, regardless of the substituent's electronic nature, due to steric effects that influence the conformation of the carboxyl group.[3]
-
Co-crystallization and Isomer Separation: Positional isomers (ortho, meta, para) often have very similar physical properties, making their separation by simple recrystallization difficult.
Selecting Your Purification Strategy
The first and most critical step is choosing the right tool for the job. This decision tree outlines a logical approach based on the nature of your crude product and the impurities present.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first choice for purifying solid compounds. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[4]
Frequently Asked Questions (Recrystallization)
Q1: My substituted benzoic acid is not dissolving, even in a large volume of boiling solvent. What should I do?
A1: This indicates you have chosen an inappropriate solvent. A good recrystallization solvent should dissolve the compound completely at its boiling point.[5]
-
Causality: The polarity of your chosen solvent is likely too different from your substituted benzoic acid. For instance, using a nonpolar solvent like hexane for a highly polar compound like 4-nitrobenzoic acid will be ineffective.
-
Solution: You must re-evaluate your solvent choice. Consult a solubility table or perform small-scale solubility tests with different solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures). A common and effective strategy for many benzoic acids is using an ethanol/water or acetic acid/water solvent system.[6][7]
Q2: My product "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid crystal. This is common if the melting point of your impure solid is lower than the boiling point of the recrystallization solvent.
-
Causality: The high concentration of impurities can significantly depress the melting point of your crude product. When the solution cools to a temperature below the solvent's boiling point but still above the crude product's melting point, it separates as a supercooled liquid (oil).
-
Troubleshooting Protocol:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool very slowly. Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface. This provides a surface for nucleation.
-
If scratching fails, add a "seed crystal" of the pure compound.
-
If the problem persists, consider switching to a lower-boiling point solvent or using a solvent pair.
-
Q3: After recrystallization, my product is still colored (e.g., yellow or brown). How do I get a white product?
A3: The color is due to highly colored organic impurities that co-crystallize with your product. This is a frequent issue with nitro- and aminobenzoic acids.
-
Causality: These impurities are often large, conjugated molecules with similar polarity to your product, making them difficult to remove by simple crystallization.
-
Solution: Activated Charcoal Decolorization. Activated carbon has a high surface area and can adsorb large, colored impurity molecules.[8][9]
Protocol: Decolorization with Activated Charcoal
-
Dissolve your crude, colored product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly for a moment to prevent violent boiling when adding the charcoal.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass; a small spatula tip is often sufficient). Adding too much will adsorb your product and reduce your yield.
-
Bring the solution back to a gentle boil for 5-10 minutes to allow for adsorption.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[10]
-
Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.[11]
-
Q4: My recovery yield after recrystallization is very low. What went wrong?
A4: Low recovery can result from several procedural errors.
-
Causality & Solutions:
-
Using too much solvent: This is the most common cause. If the solution is not saturated upon cooling, a large amount of product will remain dissolved. Fix: Evaporate some solvent and attempt to recrystallize again.
-
Cooling too rapidly: Rapid cooling leads to the formation of small, impure crystals and traps impurities. Fix: Allow the flask to cool slowly on the benchtop before moving it to an ice bath.
-
Premature crystallization during hot filtration: If you are removing insoluble impurities or charcoal, the product can crystallize on the filter paper. Fix: Use a pre-heated funnel and receiving flask, and keep the solution at or near its boiling point during filtration.[10]
-
Washing crystals with the wrong solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve your product. Fix: Always wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Troubleshooting Guide: Acid-Base Extraction
This technique is exceptionally powerful for separating acidic compounds like benzoic acids from neutral or basic impurities. It works by converting the acidic, water-insoluble organic compound into its ionic salt, which is soluble in the aqueous layer.[12][13][14]
Acid-Base Extraction Workflow
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- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
Minimizing side-product formation in the synthesis of benzoic acid ethers
Welcome to the Technical Support Center for the synthesis of benzoic acid ethers. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize side-product formation and optimize your reaction outcomes.
Introduction: Navigating the Synthesis of Benzoic Acid Ethers
The synthesis of benzoic acid ethers, particularly from hydroxybenzoic acids, is a cornerstone reaction in the development of pharmaceuticals, fragrances, and advanced materials. While seemingly straightforward, these syntheses—often employing the Williamson ether synthesis or Fischer esterification—are prone to competitive side reactions that can significantly reduce yield and complicate purification. This guide provides a deep dive into the mechanistic underpinnings of these reactions, offering practical, field-proven strategies to overcome common challenges.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of benzoic acid ethers, with a focus on the Williamson ether synthesis of a hydroxybenzoic acid as the primary example.
FAQ 1: My yield is low, and I have a significant amount of unreacted starting material. What's going wrong?
This is a common issue that typically points to incomplete deprotonation of the hydroxyl group. The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent nucleophile, the phenoxide ion, from the starting phenol.[1][2]
Causality and Solution:
-
Insufficient Base Strength: The pKa of the phenolic proton on a hydroxybenzoic acid is typically around 4.5, while the carboxylic acid proton is around 4.2. A base must be strong enough to deprotonate the phenol to generate the nucleophilic phenoxide. If the base is too weak, a significant portion of your starting material will remain unreacted.
-
Troubleshooting: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger base. Potassium carbonate (K₂CO₃) is a common and effective choice. For more resistant phenols, stronger bases like sodium hydroxide (NaOH) or even sodium hydride (NaH) can be used, though with caution, as stronger bases can promote elimination side reactions.[1][3]
-
-
Moisture Contamination: If using a highly reactive, moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Any water present will quench the base, rendering it ineffective.
FAQ 2: I'm observing multiple products in my reaction mixture. What are the likely side-products and how can I avoid them?
Side-product formation is the most significant challenge in the synthesis of benzoic acid ethers. The primary culprits are E2 elimination and C-alkylation, and in the case of using starting material with a free carboxylic acid, esterification.
A. Elimination (E2) Side-Products
The phenoxide is not only a good nucleophile but also a strong base. This can lead to an E2 elimination reaction with the alkyl halide, forming an alkene instead of the desired ether. This is particularly problematic with secondary and tertiary alkyl halides.[1]
-
Caption: E2 Elimination Pathway.
-
Minimization Strategy:
-
Choice of Alkyl Halide: The most effective way to prevent elimination is to use a primary alkyl halide or a methyl halide.[1] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[1]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.
-
B. C-Alkylation vs. O-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). This can lead to the formation of C-alkylated side-products.[4]
-
Caption: C- vs. O-Alkylation of Phenoxide.
-
Minimization Strategy:
-
Solvent Choice: This is the most critical factor. Polar aprotic solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) solvate the metal cation, leaving the phenoxide oxygen as a "naked" and highly reactive nucleophile, thus favoring O-alkylation.[4] Protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, partially shielding it and increasing the likelihood of C-alkylation.[4]
-
Counter-ion: Larger, "softer" cations like potassium (K⁺) are less tightly associated with the phenoxide oxygen than smaller, "harder" cations like lithium (Li⁺), which can also favor O-alkylation.
-
C. Concurrent Esterification
When starting with a hydroxybenzoic acid, the carboxylate group can also act as a nucleophile, especially if a highly reactive alkylating agent like dimethyl sulfate is used. This leads to the formation of an ester side-product.
-
Problem: In the synthesis of 4-methoxybenzoic acid from 4-hydroxybenzoic acid using dimethyl sulfate, the formation of methyl 4-methoxybenzoate is a known side-reaction.[5]
-
Solution: This side-product can be easily addressed during the workup. After the initial reaction, adding a strong base like NaOH and heating the mixture will hydrolyze the ester back to the desired carboxylate salt. Subsequent acidification will then yield the pure benzoic acid ether.[5]
FAQ 3: My reaction is very slow or not proceeding at all. How can I improve the reaction rate?
A sluggish reaction can be frustrating, but there are several ways to improve the kinetics.
-
Increase Temperature: Williamson ether syntheses are often conducted at elevated temperatures, typically between 50-100 °C, for 1-8 hours.[2]
-
Use a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., a solid base in an organic solvent), a PTC like tetrabutylammonium bromide can shuttle the phenoxide ion into the organic phase, dramatically increasing the reaction rate.[6] This is a common strategy in industrial syntheses.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve yields.[2]
Part 2: Experimental Protocols & Data
Protocol 1: Synthesis of 4-Methoxybenzoic Acid
This protocol is adapted from established procedures for the methylation of p-hydroxybenzoic acid.[5]
Materials:
-
p-Hydroxybenzoic acid
-
Dimethyl sulfate
-
Potassium hydroxide
-
Tetrabutylammonium hydrogen sulphate (optional, as PTC)
-
Water
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve p-hydroxybenzoic acid in water.
-
Add potassium hydroxide pellets portion-wise with stirring until a clear solution is obtained and the pH is between 9.0 and 13.0.
-
If using, add the phase-transfer catalyst at this stage.
-
From the dropping funnel, add dimethyl sulfate dropwise over 30-60 minutes, maintaining the reaction temperature between 30-55°C.
-
After the addition is complete, continue stirring at this temperature for up to 18 hours, monitoring the reaction progress by TLC until the starting material is consumed. Maintain the pH between 9.0 and 13.0 by adding more potassium hydroxide solution as needed.
-
Workup - Hydrolysis of Ester Side-Product: Add an additional amount of potassium hydroxide and heat the mixture to 90-95°C for 1-2 hours to hydrolyze any methyl 4-methoxybenzoate formed.[5]
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with hydrochloric acid to a pH of 2.5-3.0. The product will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are sulfate-free.
-
Dry the solid to obtain 4-methoxybenzoic acid. A yield of 92.7-95.4% can be expected.[5]
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
This protocol is designed to remove unreacted p-hydroxybenzoic acid and other acidic or neutral impurities.
A. Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. The desired 4-methoxybenzoic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl until the product precipitates.[7]
-
Collect the purified product by vacuum filtration.
B. Recrystallization:
-
Dissolve the crude or extracted product in a minimal amount of hot water (for benzoic acid) or a water/methanol mixture.[8]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[9]
-
Collect the purified crystals by vacuum filtration.
Data Summary: Influence of Reaction Parameters
While comprehensive quantitative data for a single system is scarce in the literature, the following table summarizes the qualitative effects of key parameters on the Williamson ether synthesis of hydroxybenzoic acids.
| Parameter | Condition | Effect on O-Alkylation (Desired) | Effect on C-Alkylation (Side-Product) | Effect on E2 Elimination (Side-Product) | Reference(s) |
| Alkyl Halide | Primary (e.g., CH₃I) | High Yield | Low | Low | [1] |
| Secondary (e.g., 2-bromopropane) | Reduced Yield | Low | Significant | [1] | |
| Tertiary (e.g., t-butyl bromide) | No Reaction | Low | Major Product | [1] | |
| Solvent | Polar Aprotic (DMF, DMSO) | Favored | Disfavored | Moderate | [4] |
| Polar Protic (H₂O, Ethanol) | Disfavored | Favored | Can be significant | [4] | |
| Base Strength | Weak (e.g., NaHCO₃) | Incomplete Reaction | Low | Low | [10] |
| Moderate (e.g., K₂CO₃) | Good Conversion | Moderate | Moderate | [10] | |
| Strong (e.g., NaH) | High Conversion | Can increase | Can increase | [1][3] | |
| Temperature | Low | Slower Rate | - | Disfavored | [1] |
| High | Faster Rate | - | Favored | [2] |
Part 3: Mechanistic Insights & Visualizations
Understanding the flow of your synthesis and troubleshooting is crucial. The following diagrams illustrate the key decision-making processes.
Caption: Troubleshooting Workflow for Benzoic Acid Ether Synthesis.
References
-
Nichols, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. [Link]
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Various Authors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
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Singh, B. et al. (2002). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 79, 519-521. [Link]
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Li, J., et al. (2015). PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 7(7), 173-177. [Link]
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Jetir. (2022). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research, 9(6). [Link]
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University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
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Wang, Z., et al. (2017). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. Organic & Biomolecular Chemistry, 15(32), 6796-6802. [Link]
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University of California, Davis. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
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Richard, J. P., et al. (1999). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. Journal of the American Chemical Society, 121(40), 9415-9424. [Link]
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Fine Chemical Trading. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Link]
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Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 596-608. [Link]
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FAO. (n.d.). ETHYL p-HYDROXYBENZOATE. [Link]
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Reddit. (2021). Methylation of p-hydroxybenzoic acid with Me2SO4. [Link]
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Tajbakhsh, M., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]
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Richard, J. P., et al. (1996). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 118(33), 7847-7854. [Link]
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Yasa Putri, E. S., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 29-40. [Link]
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Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
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da Silva, F. F. M., et al. (2019). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Journal of the Brazilian Chemical Society, 30, 1247-1254. [Link]
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Validation & Comparative
Introduction: The Versatility of the Benzoic Acid Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent properties, including the ability to engage in hydrogen bonding and its amenability to chemical modification, make it a privileged structure in drug design. The biological activity of benzoic acid derivatives can be finely tuned by the strategic placement and nature of substituents on the aromatic ring. These modifications influence the molecule's electronic character, lipophilicity, and steric profile, thereby dictating its pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive comparative study of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid and its related analogs, offering insights into their synthesis, physicochemical properties, and potential biological activities to aid researchers in the rational design of novel therapeutics.
Synthesis of this compound and Analogs: A Modular Approach
The synthesis of this compound and its alkoxy analogs follows a reliable and modular three-step pathway, commencing with the readily available 3-hydroxybenzoic acid. This approach allows for the systematic introduction of various alkyl and alkenyl groups at the 3-position, facilitating the exploration of structure-activity relationships (SAR).
Experimental Protocol: A Generalized Three-Step Synthesis
This protocol outlines the general procedure for the synthesis of 3-alkoxybenzoic acids, which can be adapted for the specific synthesis of this compound.[2][3]
Step 1: Esterification of 3-Hydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid functionality of 3-hydroxybenzoic acid through esterification, typically yielding the methyl or ethyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid group during the subsequent etherification.
-
Procedure: 3-hydroxybenzoic acid is refluxed in an excess of methanol or ethanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 8 hours.[2][3] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the resulting ester is purified.
Step 2: Williamson Ether Synthesis
The phenolic hydroxyl group of the 3-hydroxybenzoate ester is then alkylated using an appropriate alkyl or alkenyl halide in a classic Williamson ether synthesis. For the title compound, 3-bromo-2-methylpropene (methallyl bromide) would be the reagent of choice.
-
Procedure: The 3-hydroxybenzoate ester is dissolved in a polar aprotic solvent such as acetone, and a weak base, typically anhydrous potassium carbonate, is added. The corresponding alkyl or alkenyl halide (e.g., butyl bromide, pentyl bromide, or 3-bromo-2-methylpropene) is then added, and the mixture is refluxed for 6-8 hours.[2][3] The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude ether is then purified, often by column chromatography.
Step 3: Saponification (Hydrolysis) of the Ester
The final step is the hydrolysis of the ester group to yield the desired 3-alkoxybenzoic acid.
-
Procedure: The purified 3-alkoxybenzoate ester is dissolved in methanol, and an aqueous solution of a strong base, such as 10% potassium hydroxide, is added.[2][3] The mixture is stirred, typically at room temperature or with gentle heating, until the hydrolysis is complete (monitored by TLC). The methanol is then removed under reduced pressure, and the aqueous solution is acidified with a dilute strong acid, like hydrochloric acid, to a pH of 2-3. The resulting carboxylic acid precipitates as a solid, which is then collected by filtration, washed with cold water, and dried under vacuum.[2][3]
Diagram of the Synthetic Pathway
Caption: General three-step synthesis of 3-alkoxybenzoic acids.
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | pKa (Predicted) |
| 3-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 105-107 | 2.02 | 4.09 |
| 3-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 136-140 | 2.44 | 4.10 |
| This compound | C₁₁H₁₂O₃ | 192.21 | N/A | ~3.0 | ~4.1 |
| 3-Butoxybenzoic Acid | C₁₁H₁₄O₃ | 194.23 | 98-100 | 3.48 | 4.11 |
Table 1: Comparison of Physicochemical Properties of 3-Alkoxybenzoic Acids. Data for 3-methoxybenzoic acid and 3-ethoxybenzoic acid are from experimental sources.[4][5] The values for the title compound are predicted based on structural similarity and trends.
Analysis of Physicochemical Trends:
-
Melting Point: The melting point of 3-alkoxybenzoic acids is influenced by the crystal packing, which is in turn affected by the nature of the alkoxy group. There is no simple linear trend with increasing chain length.
-
Lipophilicity (LogP): As the length of the alkyl chain increases, the lipophilicity (logP) of the molecule is expected to increase. The introduction of the four-carbon, branched, and unsaturated 2-methylprop-2-en-1-yl group is predicted to significantly increase the lipophilicity compared to the smaller methoxy and ethoxy analogs.
-
Acidity (pKa): The electronic effect of the alkoxy group at the meta-position has a relatively small impact on the acidity of the carboxylic acid. Therefore, the pKa of this compound is predicted to be similar to that of other 3-alkoxybenzoic acids.
Comparative Biological Activities: A Focus on Antibacterial Potential
Benzoic acid and its derivatives are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[2][6] The nature and position of the substituents on the benzene ring play a crucial role in modulating this activity.
Antibacterial Activity
Studies on a series of 3-alkoxybenzoic acids have demonstrated their potential as antibacterial agents. The antibacterial efficacy is often correlated with the lipophilicity of the molecule, as this influences its ability to penetrate the bacterial cell membrane.
| Compound | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
| 3-Hydroxybenzoic Acid | >1000 | >1000 |
| 3-Butoxybenzoic Acid | 500 | 250 |
| 3-Pentoxybenzoic Acid | 250 | 125 |
| 3-Hexoxybenzoic Acid | 125 | 62.5 |
| This compound | Predicted: 250-500 | Predicted: 125-250 |
Table 2: Comparative Antibacterial Activity (MIC) of 3-Alkoxybenzoic Acids. Data for the butoxy, pentoxy, and hexoxy analogs are from experimental studies.[6] The values for the title compound are predictions based on its expected lipophilicity.
Structure-Activity Relationship (SAR) for Antibacterial Activity:
-
Effect of Alkoxy Chain Length: For straight-chain 3-alkoxybenzoic acids, an increase in the alkyl chain length from butyl to hexyl leads to a corresponding increase in antibacterial activity (lower MIC values).[6] This is likely due to the increased lipophilicity facilitating passage through the bacterial cell wall.
-
Predicted Activity of the Title Compound: this compound, with its C4 branched and unsaturated side chain, is expected to have a lipophilicity in the range of the butoxy and pentoxy analogs. Therefore, its antibacterial activity is predicted to be moderate and within a similar range. The presence of the double bond might also influence its interaction with biological targets.
Diagram of Proposed Antibacterial Mechanism
Sources
A Comparative Analysis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid and Established Monoacylglycerol Lipase Inhibitors
This guide provides an in-depth comparative analysis of the putative monoacylglycerol lipase (MAGL) inhibitor, 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, against well-characterized MAGL inhibitors JZL184 and KML29. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurodegeneration, inflammation, and oncology, where MAGL is a prominent therapeutic target.
Introduction: The Critical Role of Monoacylglycerol Lipase (MAGL) in Lipid Signaling
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a pivotal role in regulating the endocannabinoid signaling pathway.[1] Primarily, MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a myriad of physiological processes including pain perception, inflammation, and neurotransmission.[2] By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL not only terminates 2-AG signaling but also supplies the precursor for the synthesis of pro-inflammatory prostaglandins.[3] Consequently, inhibition of MAGL presents a compelling therapeutic strategy to enhance endocannabinoid signaling and concurrently reduce neuroinflammation, offering potential treatments for neurodegenerative diseases, chronic pain, and certain cancers.[4]
This guide will explore the efficacy of this compound as a hypothetical MAGL inhibitor, benchmarking its performance against the established inhibitors JZL184 and KML29.
Comparative Efficacy of MAGL Inhibitors
The inhibitory potency of a compound is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5] The following table summarizes the reported IC50 values for JZL184 and KML29 against MAGL from various species. The values for this compound are presented here as a hypothetical scenario for comparative purposes.
| Compound | Human MAGL IC50 (nM) | Mouse MAGL IC50 (nM) | Rat MAGL IC50 (nM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| JZL184 | - | 8[6][7] | - |
| KML29 | 5.9[8] | 15[8] | 43[8] |
Note: Data for this compound is not yet publicly available and is presented for illustrative purposes.
The Endocannabinoid Signaling Pathway and MAGL's Role
To appreciate the significance of MAGL inhibition, it is crucial to understand its position within the endocannabinoid system. The following diagram illustrates the signaling pathway, highlighting the central role of MAGL in the degradation of 2-AG.
Caption: MAGL's role in the endocannabinoid signaling pathway.
Inhibition of MAGL leads to an accumulation of 2-AG in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors (primarily CB1R) on the presynaptic neuron. This enhanced retrograde signaling can modulate neurotransmitter release, leading to analgesic, anxiolytic, and anti-inflammatory effects.[1] Furthermore, by shunting the metabolic flux away from arachidonic acid, MAGL inhibition reduces the substrate available for cyclooxygenase (COX) enzymes, leading to a decrease in the production of pro-inflammatory prostaglandins.[3]
Experimental Protocols for Assessing MAGL Inhibition
The determination of a compound's inhibitory activity against MAGL requires robust and reproducible experimental protocols. Below are detailed methodologies for an in vitro MAGL activity assay and the subsequent determination of the IC50 value.
In Vitro MAGL Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature, providing a reliable method for screening potential MAGL inhibitors.[9][10]
Principle:
This assay utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the MAGL activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[9]
-
Fluorogenic MAGL Substrate (e.g., 7-Hydroxycoumarinyl arachidonate)[11]
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., JZL184, KML29)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~360/460 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions or laboratory standards. Dilute the MAGL enzyme and substrate to their optimal working concentrations in MAGL Assay Buffer.
-
Compound Plating: Add 2 µL of test compounds at various concentrations (typically in a serial dilution) to the wells of the 96-well plate. Include wells for a "no inhibitor" control (DMSO vehicle) and a positive control inhibitor.
-
Enzyme Addition: Add 88 µL of the diluted MAGL enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 20-30 minutes to allow the inhibitors to interact with the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the MAGL substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.[9][10]
IC50 Determination Workflow
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Caption: Workflow for IC50 determination from kinetic assay data.
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 x (1 - (V₀_inhibitor / V₀_vehicle))
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[5]
Conclusion and Future Directions
While the direct inhibitory activity of this compound on MAGL remains to be experimentally validated, its structural features suggest it as a candidate worthy of investigation. The established protocols and comparative data for known inhibitors like JZL184 and KML29 provide a robust framework for its evaluation. Future studies should focus on synthesizing and testing this compound using the described assays to determine its IC50 value and selectivity profile against other serine hydrolases. Such data will be crucial in ascertaining its potential as a novel therapeutic agent for MAGL-associated pathologies.
References
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Chen, Y., Zhang, J., & Chen, C. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 9(5), 899-917. [Link]
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Patsnap. (2024). What are MAGL inhibitors and how do they work? Patsnap Synapse. [Link]
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Li, W., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 966453. [Link]
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Muccioli, G. G., & Lambert, D. M. (2008). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Methods in Enzymology, 607, 235-263. [Link]
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Wikipedia. (2023). Monoacylglycerol lipase.[Link]
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Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology, 16(7), 744-753. [Link]
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Patsnap. (2024). What are MAGL inhibitors and how do they work? Patsnap Synapse. [Link]
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Tuo, W., et al. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. International Journal of Molecular Sciences, 21(25), 9536. [Link]
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ResearchGate. (n.d.). Representative MAGL inhibitors along with their IC50 value.[Link]
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Assay Genie. (n.d.). Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric).[Link]
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Pacher, P., & Mechoulam, R. (2011). Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice. Gastroenterology, 141(4), 1433-1443. [Link]
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Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric).[Link]
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Apostol, C., et al. (2022). A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. Scientific Reports, 12(1), 7248. [Link]
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Pediaditakis, I., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 515, 30-36. [Link]
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van der Gracht, A. M. F., et al. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. British Journal of Pharmacology, 180(24), 3241-3257. [Link]
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Duncan, M., et al. (2008). Distribution and function of monoacylglycerol lipase in the gastrointestinal tract. American Journal of Physiology-Gastrointestinal and Liver Physiology, 295(6), G1257-G1265. [Link]
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Bridging the Gap: A Technical Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for a Novel Anti-Inflammatory Agent
A Hypothetical Case Study of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
In the landscape of drug discovery and development, the ability to predict the in vivo performance of a drug candidate from its in vitro characteristics is a significant accelerator. This process, known as in vitro-in vivo correlation (IVIVC), is a cornerstone of modern pharmaceutical science, offering the potential to streamline development, reduce reliance on extensive clinical trials, and enhance formulation strategies.[1][2] This guide provides a comprehensive framework for establishing an IVIVC for a novel compound, this compound, a molecule with structural similarities to known anti-inflammatory agents. Due to the absence of specific published biological data for this compound, this document will serve as a detailed, hypothetical case study outlining the principles, experimental designs, and data interpretation required to build a robust IVIVC model.
The Imperative of IVIVC in Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3][4] For orally administered drugs, this typically involves correlating the rate and extent of drug dissolution (in vitro) with the plasma drug concentration-time profile or the amount of drug absorbed (in vivo).[3] The establishment of a successful IVIVC is highly valuable, as it can serve as a surrogate for in vivo bioequivalence studies, support biowaivers, and justify certain post-approval manufacturing changes without the need for further human studies.[5][6]
This guide will walk through the essential stages of generating the necessary in vitro and in vivo data to support an IVIVC for our hypothetical anti-inflammatory compound, this compound.
Part 1: In Vitro Characterization of Anti-Inflammatory Activity
The initial step in evaluating a potential anti-inflammatory drug is to characterize its activity using a battery of in vitro assays. These assays are designed to be rapid, cost-effective, and provide mechanistic insights into the compound's mode of action.[7][8] For a compound like ours, with a benzoic acid scaffold, a primary hypothesis is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: The COX-2 isozyme is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2] Selective inhibition of COX-2 over COX-1 is a desirable attribute for non-steroidal anti-inflammatory drugs (NSAIDs) as it can reduce the risk of gastrointestinal side effects associated with COX-1 inhibition. This assay will determine the inhibitory potential of this compound against the COX-2 enzyme.
Experimental Protocol:
A fluorometric or colorimetric COX-2 inhibitor screening assay kit can be utilized for this purpose.[2][9]
-
Preparation of Reagents:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) to generate a concentration-response curve.
-
Prepare the COX probe and cofactor solution as per the kit instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the COX assay buffer.
-
Add the test compound dilutions or the standard inhibitor.
-
Add the COX-2 enzyme to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Add arachidonic acid to start the enzymatic reaction.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Inhibition of Protein Denaturation Assay
Rationale: Inflammation can lead to the denaturation of proteins.[10] The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity. This assay is a simple and widely used method for the preliminary screening of anti-inflammatory agents.[7][10]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare stock solutions of this compound and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable solvent.
-
Prepare serial dilutions of the test compound and the standard.
-
-
Assay Procedure:
-
To a set of test tubes, add the test compound dilutions or the standard.
-
Add the BSA solution to each tube.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 57°C for 20 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Data Analysis:
Hypothetical In Vitro Data
The following table summarizes the hypothetical in vitro activity of this compound compared to a standard drug.
| Assay | This compound (IC50) | Diclofenac Sodium (IC50) |
| COX-2 Inhibition | 15.2 µM | 8.5 µM |
| Inhibition of Protein Denaturation | 45.8 µg/mL | 22.1 µg/mL |
Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy
While in vitro assays provide valuable initial data, it is crucial to evaluate the compound's efficacy in a living organism to understand its pharmacokinetic and pharmacodynamic properties.[13]
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a well-established and widely used acute inflammatory model for the evaluation of anti-inflammatory drugs.[1][5][14] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.
Experimental Protocol:
-
Animals:
-
Use male Wistar rats (150-200 g).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group I: Control (vehicle only)
-
Group II: this compound (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (e.g., 30 mg/kg, p.o.)
-
Group IV: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, standard drug, or vehicle orally 30 minutes before carrageenan injection.[15]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[14][15][16]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[15]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Hypothetical In Vivo Data
The following table presents hypothetical data from the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (%) | Inhibition of Edema at 3h (%) |
| Control (Vehicle) | - | 65.4 ± 4.2 | - |
| This compound | 10 | 42.1 ± 3.5 | 35.6 |
| This compound | 30 | 28.9 ± 2.8 | 55.8 |
| Indomethacin | 10 | 25.3 ± 2.1 | 61.3 |
| p < 0.05, **p < 0.01 compared to control |
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
With both in vitro and in vivo data in hand, the next step is to establish a correlation between them. This involves pharmacokinetic modeling to relate the in vitro dissolution profile of different formulations of the drug to the in vivo absorption profile.[8][13][17]
IVIVC Workflow
The following diagram illustrates the general workflow for establishing a Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption.
Caption: A generalized workflow for establishing a Level A IVIVC.
Conceptual Framework for Correlation
The core of establishing an IVIVC lies in demonstrating that the rate of drug dissolution in vitro is the rate-limiting step for its absorption in vivo. A strong correlation would allow for the prediction of the in vivo performance of a new formulation based solely on its in vitro dissolution profile.
The relationship can be visualized as follows:
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A Head-to-Head Comparative Analysis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: A Novel Investigational Compound Versus Commercial Anti-Inflammatory Drugs
Abstract
The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Benzoic acid derivatives have historically served as a fertile ground for the development of medicinally important compounds, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] This guide introduces 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid , a novel investigational compound, and outlines a comprehensive preclinical framework for its head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs). We will explore the scientific rationale for this investigation, detail robust experimental protocols for in vitro and in vivo evaluations, and provide a framework for the objective analysis of comparative data. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for inflammatory and pain-related conditions.
Introduction: The Rationale for Investigation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated inflammatory processes underpin a multitude of chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. The mainstay of treatment for many of these conditions are NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4]
The therapeutic landscape of NSAIDs is well-established, with a range of agents available, from non-selective COX inhibitors like ibuprofen and diclofenac to COX-2 selective inhibitors such as celecoxib.[5][6] However, the clinical utility of these drugs is often limited by a spectrum of side effects, most notably gastrointestinal complications and an increased risk of adverse cardiovascular events.[3] This necessitates a continued search for new anti-inflammatory agents with improved therapeutic windows.
Benzoic acid and its derivatives have long been recognized for their therapeutic potential.[1][7] The structural motif of this compound (hereinafter referred to as "Compound X") presents a unique chemical scaffold that warrants investigation for its anti-inflammatory and analgesic properties. This guide proposes a systematic evaluation of Compound X against a panel of commercially available NSAIDs to elucidate its potential as a novel therapeutic candidate.
Commercial Comparators:
-
Ibuprofen: A widely used, non-selective COX inhibitor.
-
Diclofenac: A potent, non-selective COX inhibitor with a slight preference for COX-2.
-
Celecoxib: A selective COX-2 inhibitor.
This selection of comparators will allow for a comprehensive assessment of Compound X's potency and COX selectivity profile.
Mechanistic Insights: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, where it contributes to the synthesis of pro-inflammatory prostaglandins.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
In Vitro Comparative Assays
A crucial first step in characterizing a novel compound is to assess its activity in controlled, cell-free, and cell-based in vitro systems. This allows for a direct comparison of potency and mechanism of action against established drugs.
COX-1 and COX-2 Inhibition Assays
The relative inhibition of COX-1 and COX-2 is a critical determinant of an NSAID's efficacy and side-effect profile.
Experimental Protocol: COX Inhibition Assay
-
Assay Principle: A commercially available colorimetric or fluorometric COX inhibitor screening assay kit will be used. This assay measures the peroxidase activity of COX enzymes.
-
Reagents:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Heme.
-
Arachidonic acid (substrate).
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or an alternative colorimetric/fluorometric probe.
-
Compound X, Ibuprofen, Diclofenac, and Celecoxib dissolved in DMSO.
-
-
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).
-
Add the test compounds or vehicle control (DMSO) to the wells.
-
Incubate for a specified time at the recommended temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each compound against both COX-1 and COX-2 using non-linear regression analysis.
-
The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Anti-inflammatory Activity Assays
Beyond direct enzyme inhibition, it is valuable to assess the broader anti-inflammatory properties of Compound X.[8][9]
Experimental Protocol: Inhibition of Albumin Denaturation [10]
-
Assay Principle: Inflammation can induce protein denaturation. This assay measures the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA).
-
Procedure:
-
Prepare various concentrations of the test compounds.
-
To 1 mL of each compound dilution, add 0.2 mL of egg albumin (from fresh hen's egg) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Aspirin is used as the standard reference drug.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of denaturation.
-
Experimental Protocol: Red Blood Cell (RBC) Membrane Stabilization
-
Assay Principle: The stabilization of the RBC membrane is a well-accepted method to assess the anti-inflammatory activity of a compound, as the RBC membrane is analogous to the lysosomal membrane.
-
Procedure:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isosaline.
-
Prepare various concentrations of the test compounds.
-
Mix 1 mL of the test compound solution with 1 mL of the RBC suspension.
-
Incubate at 56°C for 30 minutes in a water bath.
-
Centrifuge the samples and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Diclofenac sodium is used as the standard.
-
Calculate the percentage of membrane stabilization.
-
Caption: Workflow for In Vitro Comparative Evaluation.
In Vivo Comparative Studies
To assess the therapeutic potential in a more complex biological system, in vivo animal models of inflammation and pain are indispensable.[11][12]
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation.
Experimental Protocol:
-
Animals: Wistar rats (150-200g) will be used and fasted overnight before the experiment.
-
Groups:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Compound X at different doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
Groups for commercial comparators at equivalent doses.
-
-
Procedure:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the respective treatments orally.
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control.
-
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.[13][14]
Experimental Protocol:
-
Animals: Swiss albino mice (20-25g).
-
Groups: Similar grouping as in the paw edema model.
-
Procedure:
-
Administer the respective treatments orally.
-
After 30 minutes, inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of analgesic activity (inhibition of writhing) for each treatment group compared to the vehicle control.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Table 1: In Vitro COX Inhibition and Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Albumin Denaturation Inhibition (%) | RBC Membrane Stabilization (%) |
| Compound X | |||||
| Ibuprofen | |||||
| Diclofenac | |||||
| Celecoxib |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) |
| Vehicle | - | - | - |
| Compound X | 10 | ||
| 20 | |||
| 40 | |||
| Ibuprofen | 40 | ||
| Diclofenac | 10 | ||
| Celecoxib | 20 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of the novel investigational compound, this compound, with established commercial NSAIDs. The successful execution of these experiments will provide critical data on its potency, COX selectivity, and in vivo efficacy.
Hypothetically, if Compound X demonstrates potent COX-2 inhibition with a favorable selectivity index, coupled with significant anti-inflammatory and analgesic activity in vivo, it would be a strong candidate for further preclinical development. Subsequent studies should focus on its pharmacokinetic and toxicological profile, including an assessment of its gastrointestinal and cardiovascular safety.
The systematic approach outlined herein ensures a robust and objective evaluation, which is paramount in the early stages of drug discovery and development. The insights gained will be invaluable in determining the therapeutic potential of this and other novel benzoic acid derivatives.
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]
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In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. [Link]
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Over-the-counter pain relievers. (2024). MedlinePlus. [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2011). Arzneimittelforschung. [Link]
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What in vivo models are used for pain studies? (2024). Patsnap. [Link]
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A Senior Application Scientist's Guide to Orthogonal Methods for Confirming the Structure of Synthetic Compounds
In the landscape of drug discovery and development, the unambiguous confirmation of a synthetic compound's chemical structure is a cornerstone of scientific rigor and regulatory compliance. The journey from a proposed molecular entity to a well-characterized compound ready for further investigation hinges on the synergistic application of multiple, independent analytical techniques. This guide provides an in-depth comparison of orthogonal methods for structural confirmation, offering field-proven insights and experimental details to empower researchers, scientists, and drug development professionals.
The Strategic Imperative of Orthogonality
A single analytical technique, no matter how powerful, can be susceptible to artifacts, misinterpretation, or inherent limitations. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the connectivity of atoms in a molecule, it may not definitively determine the absolute stereochemistry.[3][4] Similarly, Mass Spectrometry (MS) provides precise molecular weight information but offers limited insight into the spatial arrangement of atoms.[5] By combining these and other techniques, we create a system of checks and balances that minimizes the risk of an incorrect structural assignment.[6][7][8]
The following sections will delve into the key orthogonal methods, outlining their fundamental principles, experimental considerations, and the specific structural information they provide. We will explore how the data from each technique complements the others, culminating in a comprehensive and irrefutable structural assignment.
Core Spectroscopic Techniques: The Foundation of Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful and informative technique for determining the structure of organic molecules in solution.[3][9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Causality Behind Experimental Choices: The choice of NMR experiments is dictated by the complexity of the molecule and the specific questions being addressed. A simple ¹H NMR spectrum can confirm the presence of expected proton environments, while a ¹³C NMR spectrum reveals the number of unique carbon atoms. For more complex structures, two-dimensional (2D) NMR experiments are indispensable for mapping out the complete atomic connectivity.[4][10]
Experimental Protocol: A Standard Suite of NMR Experiments
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.
-
¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, integration (relative number of protons), and coupling patterns (information about neighboring protons).
-
¹³C NMR: Acquire a one-dimensional carbon spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons within a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, enabling the connection of different spin systems and the assembly of the complete carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing crucial information about the stereochemistry and three-dimensional structure of the molecule.
Diagram: Integrated NMR Workflow for Structure Elucidation
Caption: Integrated workflow illustrating the use of 1D and 2D NMR experiments for comprehensive structure elucidation.
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] For synthetic compounds, high-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion, which in turn allows for the calculation of the elemental composition.
Causality Behind Experimental Choices: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and thermal stability of the analyte. Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ion, providing valuable information about the compound's substructures, which can be used to corroborate the connectivity determined by NMR.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization source.
-
Infusion: Introduce the sample solution directly into the mass spectrometer's ion source at a constant flow rate.
-
Full Scan MS: Acquire a high-resolution full scan mass spectrum to determine the accurate mass of the molecular ion. The measured mass should be within 5 ppm of the theoretical mass calculated for the proposed elemental composition.
-
MS/MS Analysis: Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern should be consistent with the proposed structure.
Orthogonal Techniques for Unambiguous Confirmation
While NMR and MS form the bedrock of structure elucidation, additional orthogonal methods are often necessary to provide a complete and unambiguous structural assignment, particularly for complex molecules with stereocenters or specific functional groups.
X-ray Crystallography: The Gold Standard for Absolute Structure
Single-crystal X-ray diffraction is the only technique that can provide a direct and unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters.[11][12]
Causality Behind Experimental Choices: The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is often a matter of empirical screening.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging and time-consuming step.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters. The final refined structure provides a complete 3D model of the molecule.[11]
Vibrational and Electronic Spectroscopy: Probing Functional Groups and Conjugation
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and the extent of electronic conjugation.
-
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[13][14] The absorption frequencies are characteristic of specific functional groups (e.g., C=O, O-H, N-H), providing a quick and simple way to confirm their presence or absence.[15][16]
-
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule.[13] It is particularly useful for characterizing compounds with conjugated π-systems, such as aromatic rings and polyenes.
Experimental Protocol: FTIR and UV-Vis Spectroscopy
-
FTIR: The sample can be analyzed as a thin film on a salt plate (for liquids or oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane), and the absorbance is measured as a function of wavelength.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of the elements (typically C, H, N, S) in a compound.[17][18] This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from HRMS to confirm the elemental composition.[19][20][21]
Experimental Protocol: Combustion Analysis
-
A precisely weighed sample of the compound is combusted in a stream of oxygen.
-
The resulting combustion products (CO₂, H₂O, N₂) are collected and quantified.
-
The mass percentages of C, H, and N in the original sample are calculated from the masses of the combustion products.
Chiral Chromatography: Resolving Enantiomers
For chiral compounds, it is crucial to determine the enantiomeric purity. Chiral chromatography is a powerful technique for separating and quantifying enantiomers.[22][23][24][25]
Causality Behind Experimental Choices: The selection of the chiral stationary phase (CSP) is critical for achieving enantiomeric separation.[26] A variety of CSPs are commercially available, and the optimal choice often requires screening.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a chiral HPLC column with a stationary phase that is likely to interact differently with the two enantiomers.
-
Method Development: Optimize the mobile phase composition (e.g., solvent ratio, additives) to achieve baseline separation of the enantiomeric peaks.
-
Analysis: Inject a solution of the compound and determine the relative peak areas of the two enantiomers to calculate the enantiomeric excess (ee).
Comparative Analysis of Orthogonal Methods
The following table provides a comparative summary of the key orthogonal methods for structural confirmation.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, stereochemistry, 3D structure in solution | Highly informative, non-destructive | Requires relatively large sample amounts, can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, accurate mass determination | Limited structural information on its own |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, crystal packing | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
| FTIR Spectroscopy | Presence of functional groups | Fast, simple, and inexpensive | Provides limited information on the overall structure |
| UV-Vis Spectroscopy | Electronic conjugation | Sensitive to conjugated systems | Limited applicability to non-conjugated compounds |
| Elemental Analysis | Empirical formula | Confirms elemental composition | Does not provide information on molecular structure |
| Chiral Chromatography | Enantiomeric purity | Separates and quantifies enantiomers | Requires method development for each compound |
The Power of a Unified Approach
The true power of orthogonal methods lies in their combined application. The data from each technique should be internally consistent and collectively support the proposed structure.
Diagram: A Unified Strategy for Structure Confirmation
Caption: A strategic workflow demonstrating the integration of primary and orthogonal methods for unambiguous structure confirmation.
Conclusion: A Commitment to Scientific Integrity
The rigorous confirmation of a synthetic compound's structure is not merely a procedural step; it is a fundamental commitment to scientific integrity and the foundation upon which all subsequent biological and pharmacological studies are built. By embracing a strategy of orthogonal methods, researchers can build a robust and self-validating body of evidence that provides the highest level of confidence in their molecular entities. This comprehensive approach not only accelerates the drug discovery and development process but also ensures the quality and reliability of the data that ultimately informs clinical decisions.
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A Comparative Guide to the Pharmacokinetic Profiles of Benzoic Acid Esters
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's journey through the body is paramount. This guide provides an in-depth comparison of the pharmacokinetic profiles of various benzoic acid esters, a class of compounds widely used as preservatives and excipients in pharmaceutical and cosmetic formulations. By synthesizing technical data with field-proven insights, this document aims to elucidate the critical interplay between chemical structure and biological fate, empowering informed decisions in formulation development and safety assessment.
Introduction: The Significance of Pharmacokinetic Profiling
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug development and chemical safety evaluation. For benzoic acid esters, which are frequently applied to the skin or ingested, understanding their systemic exposure is crucial for assessing potential toxicity and efficacy. The rate and extent of absorption, metabolic stability, and route of elimination are all influenced by the physicochemical properties of the ester, particularly the nature of the alcohol moiety. This guide will delve into these relationships, providing a comparative analysis of key pharmacokinetic parameters and the experimental methodologies used to derive them.
The Metabolic Fate of Benzoic Acid Esters: A Central Pathway
The primary metabolic pathway for benzoic acid esters is hydrolysis, catalyzed by a ubiquitous class of enzymes known as carboxylesterases, which are abundant in the liver, plasma, and skin.[1][2][3] This enzymatic cleavage breaks the ester bond, yielding benzoic acid and the corresponding alcohol. Benzoic acid is then typically conjugated with glycine to form hippuric acid, or with glucuronic acid, both of which are readily excreted in the urine.[4] The alcohol moiety undergoes its own metabolic transformations. This central metabolic pathway is a critical determinant of the systemic exposure to the parent ester and its metabolites.
Caption: Generalized metabolic pathway of benzoic acid esters.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for a selection of benzoic acid esters, highlighting the influence of the ester group on their biological fate. It is important to note that direct comparative studies under identical conditions are often lacking, and data has been compiled from various sources.
| Ester | Route of Administration | Species | Cmax | Tmax (h) | Half-life (t½) (h) | Key Findings & Citations |
| Methylparaben | Dermal | Human | 37 ± 52 nM | 4.9 ± 2.8 | 7.2 ± 1.9 | Slower absorption and longer half-life compared to oral administration.[4][5] |
| Ethylparaben | Dermal | Human | - | 10.5 | 12.0 | Slower absorption rate compared to oral exposure.[4] |
| Propylparaben | Dermal | Human | - | 5.3 | 9.3 | Slower absorption rate compared to oral exposure.[4] |
| Propylparaben | Oral | Human | - | <2 | 2.9 | Rapid absorption and elimination.[6] |
| Butylparaben | Oral | Rat | ≥11432 ng eq/g | <1 | - | Rapid absorption and elimination.[7] |
| C12-15 Alkyl Benzoate | Dermal (in vitro) | Human Skin | N/A | N/A | N/A | Dermally absorbed dose of 2.97% was completely metabolized to benzoic acid.[7][8] |
| Methyl Benzoate | In vitro (rat plasma) | Rat | N/A | N/A | 36 min | Higher plasma stability compared to longer chain alkyl benzoates.[9] |
| Ethyl Benzoate | In vitro (rat plasma) | Rat | N/A | N/A | 17 min | Plasma stability inversely proportional to the size of the alkoxyl group.[9] |
| n-Propyl Benzoate | In vitro (rat plasma) | Rat | N/A | N/A | 10 min | Plasma stability inversely proportional to the size of the alkoxyl group.[9] |
| n-Butyl Benzoate | In vitro (rat plasma) | Rat | N/A | N/A | 10 min | Plasma stability inversely proportional to the size of the alkoxyl group.[9] |
| Phenyl Benzoate | In vitro (rat plasma) | Rat | N/A | N/A | 7 min | Lowest plasma stability in the tested series.[9] |
| Benzoic Acid | Intravenous | Human | 104.1 ± 6.8 µg/mL | - | 15.5 ± 1.3 min | Rapid elimination.[4] |
Experimental Methodologies: A Guide to Generating Robust Pharmacokinetic Data
The generation of reliable pharmacokinetic data hinges on the application of well-validated experimental protocols. This section details the methodologies for key in vivo and in vitro assays, explaining the rationale behind the experimental choices.
In Vivo Dermal Absorption Studies (Adapted from OECD Guideline 427)
In vivo dermal absorption studies are essential for determining the rate and extent of a substance's penetration through the skin under physiological conditions. The rat is a commonly used model, although the minipig is increasingly recognized as a more relevant model for human skin due to its anatomical and physiological similarities.[5][10][11][12]
Caption: Workflow for an in vivo dermal absorption study.
Detailed Protocol:
-
Animal Selection and Acclimatization:
-
Select healthy, young adult animals (e.g., Sprague-Dawley rats).
-
Acclimatize animals to laboratory conditions for at least 5 days. House individually in metabolism cages that allow for the separate collection of urine and feces.
-
-
Test Substance Preparation:
-
Prepare the test substance, typically radiolabeled (e.g., with ¹⁴C) to facilitate mass balance determination.
-
The formulation should be representative of the intended human exposure (e.g., dissolved in a relevant vehicle).
-
-
Dose Site Preparation:
-
The day before dosing, clip the hair from the dorsal trunk of the animals.
-
The application area should be approximately 10% of the body surface area.
-
-
Dose Application:
-
Apply a known amount of the test substance uniformly to the prepared skin site.
-
The application site may be protected with a non-occlusive covering.
-
-
Exposure and Sample Collection:
-
The exposure duration is typically 6 or 24 hours, reflecting potential human exposure scenarios.[13]
-
Collect blood samples at predetermined time points via a suitable route (e.g., tail vein).
-
Collect urine and feces at regular intervals throughout the study.
-
At the end of the exposure period, wash the application site with a suitable solvent to remove unabsorbed test substance.
-
At study termination, collect the application site skin and other relevant tissues.
-
-
Sample Analysis:
-
Process all samples (blood, urine, feces, skin, tissues) to extract the test substance and its metabolites.
-
Quantify the amount of radioactivity in each sample using liquid scintillation counting.
-
For non-radiolabeled studies, use a validated analytical method such as HPLC-MS/MS to quantify the parent compound and its metabolites.[12][14]
-
-
Data Analysis:
In Vitro Skin Permeation Studies Using Franz Diffusion Cells
In vitro skin permeation studies using Franz diffusion cells offer a valuable alternative to in vivo testing, providing a reliable and reproducible method for assessing dermal absorption.[16] This method utilizes excised human or animal skin as a membrane separating a donor and a receptor chamber.
Detailed Protocol:
-
Skin Membrane Preparation:
-
Use excised human skin from elective surgery (with ethical approval) or animal skin (e.g., minipig).
-
Prepare the skin by removing subcutaneous fat and cutting it to the appropriate size for the diffusion cells. The skin can be used as full-thickness or dermatomed to a specific thickness.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline), ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32°C to mimic skin surface temperature.
-
-
Dose Application and Sampling:
-
Apply a known quantity of the test formulation to the skin surface in the donor chamber.
-
At predetermined time intervals, withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the collected receptor fluid samples using a validated analytical method (e.g., HPLC-MS/MS) to quantify the amount of the permeated substance.
-
-
Data Analysis:
-
Calculate the cumulative amount of the substance permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
In Vitro Esterase Activity Assay Using Liver Microsomes
This assay is crucial for determining the metabolic stability of an ester compound in the presence of liver enzymes, providing an indication of its first-pass metabolism.
Caption: Workflow for an in vitro esterase activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test benzoic acid ester in a suitable solvent (e.g., methanol or DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, combine the buffer, liver microsomes, and any necessary cofactors (though for esterases, NADPH is not required).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the test ester substrate.
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Reaction Termination and Sample Analysis:
-
At various time points, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to measure the disappearance of the parent ester and the appearance of benzoic acid.
-
-
Data Analysis:
-
Plot the concentration of the parent ester against time.
-
Determine the rate of metabolism and the half-life of the compound in the microsomal preparation.
-
Structure-Pharmacokinetic Relationships: The Influence of the Ester Moiety
The pharmacokinetic profile of a benzoic acid ester is intrinsically linked to its physicochemical properties, which are largely determined by the structure of the alcohol moiety.
-
Alkyl Chain Length: For parabens, increasing the alkyl chain length generally leads to increased lipophilicity. This can enhance skin penetration but may also affect the rate of hydrolysis by carboxylesterases. Studies have shown that in the liver, where carboxylesterase 1 (CES1) is predominant, shorter-chain parabens are more readily metabolized. Conversely, in the skin, where carboxylesterase 2 (CES2) is more prevalent, longer-chain parabens may be hydrolyzed more rapidly.[1][17]
-
Branching: Branching in the alkyl chain can reduce the rate of enzymatic hydrolysis compared to straight-chain isomers.[1]
-
Aromatic Groups: The presence of an aromatic group in the alcohol moiety, as in benzyl benzoate or phenethyl benzoate, can significantly influence the molecule's properties, including its interaction with metabolizing enzymes and its distribution in the body.
-
Solubility: The water solubility of benzoic acid esters decreases as the alkyl chain length increases.[18] This can impact formulation design and absorption from aqueous environments.
Conclusion and Future Directions
This guide has provided a comparative overview of the pharmacokinetic profiles of various benzoic acid esters, highlighting the central role of esterase-mediated hydrolysis in their metabolism. Detailed experimental protocols for key in vivo and in vitro assays have been presented to facilitate the generation of robust and reliable data.
A clear trend emerges where the structure of the alcohol moiety significantly influences the ADME properties of these compounds. However, a notable gap in the current literature is the lack of comprehensive in vivo pharmacokinetic data for a wider range of non-paraben benzoic acid esters used in cosmetics and pharmaceuticals. Future research should focus on generating this data to enable more thorough risk assessments and to refine our understanding of the structure-pharmacokinetic relationships within this important class of chemicals. Such efforts will ultimately contribute to the development of safer and more effective products for consumers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid (CAS No. 149609-84-7), ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard Profile: A Causal Approach to Safe Disposal
The foundation of any chemical disposal plan lies in a thorough understanding of the substance's potential hazards. As a derivative of benzoic acid, this compound is anticipated to share similar toxicological and ecotoxicological properties. Benzoic acid is known to cause skin irritation and serious eye damage.[1][2][5][6] Furthermore, prolonged or repeated exposure may cause organ damage.[1][2][5][6] Therefore, the disposal protocol for its derivatives must be designed to mitigate these risks.
The ether and alkene functionalities in this compound may introduce additional considerations, such as the potential for peroxide formation over time, although this is generally a greater concern for volatile ethers. The primary driver for the disposal protocol, however, remains the inherent acidity and irritant nature of the benzoic acid moiety.
| Hazard Classification (based on Benzoic Acid) | GHS Hazard Statement | Implication for Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][5] | Requires the use of appropriate personal protective equipment (PPE) during handling and disposal. Contaminated materials must be treated as hazardous waste. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[1][5] | Mandates the use of eye protection and dictates that any contact with eyes be treated as a medical emergency. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure[1][5] | Reinforces the need to minimize exposure and contain the waste effectively to prevent environmental release and long-term health effects. |
| Harmful to Aquatic Life | H402: Harmful to aquatic life | Prohibits disposal down the drain and necessitates containment and treatment as chemical waste to prevent harm to aquatic ecosystems.[7][8] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the known chemical properties and associated risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to wear the appropriate PPE. This is not merely a procedural step but a critical barrier to prevent personal exposure to a potentially hazardous substance.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A lab coat or chemical-resistant apron is essential to protect against splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4]
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety.[9] Never mix this compound with incompatible materials.
-
Dedicated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealable container.[10][11][12] The container should be made of a material compatible with organic acids, such as glass or high-density polyethylene (HDPE).[9]
-
Labeling: The waste container must be labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., corrosive, irritant).[13]
Neutralization of Small Residual Quantities (for cleaning purposes only)
For cleaning minor spills or decontaminating glassware, a neutralization step can be employed. This should be done with caution and is not a method for bulk disposal.
-
Procedure: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda). Slowly and with stirring, add the bicarbonate solution to the acidic residue until fizzing ceases, indicating neutralization.
-
Causality: This step converts the irritating benzoic acid derivative into its less harmful salt, which can then be managed as aqueous waste. However, even after neutralization, this waste should not be disposed of down the drain without consulting institutional guidelines, as it may still contain organic components harmful to aquatic life.[7]
Final Disposal: The Path to a Licensed Facility
The ultimate destination for this compound waste is a licensed hazardous waste disposal facility.[2][4][7]
-
Do Not Dispose Down the Drain: The compound is expected to be harmful to aquatic life.[7] Disposing of it in the sewer system can lead to environmental contamination.[7][8][13]
-
Do Not Dispose in General Trash: As a hazardous chemical, it must not be placed in the regular solid waste stream.[7]
-
Engage a Professional Waste Management Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste. Follow these internal protocols diligently. The waste will be transported to a facility capable of handling and treating chemical waste, likely through high-temperature incineration.[1]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of our professional and ethical obligations as scientists. By adhering to this comprehensive, step-by-step guide, which is grounded in the established principles of chemical safety and extrapolated from the known hazards of its parent compound, we can ensure that our innovative work does not come at the cost of personal safety or environmental health. Always consult your institution's specific waste disposal guidelines and EHS office for final instructions.
References
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Chemos GmbH & Co. KG. (2023). Safety Data Sheet: benzoic acid. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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Redox. (2022). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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Möller Chemie. (n.d.). Safety data sheet: Benzoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(2-methylpropyl)oxy-, 2-methylpropyl ester. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety data sheet: Benzoic acid ≥99,5 %, p.a., ACS. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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A-Z Guide to Safely Handling 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid in the Laboratory
For Immediate Reference: A Safety-First Approach to a Novel Compound
It is imperative to conduct a thorough risk assessment before commencing any work with this substance.[1] This guide serves as a robust starting point, but it is not a substitute for a site-specific and experiment-specific safety plan developed in accordance with your institution's Chemical Hygiene Plan (CHP).[2][3]
I. Hazard Analysis: Understanding the Risks
The molecular structure of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid presents a combination of chemical properties that necessitate careful handling.
-
Carboxylic Acid Moiety: Carboxylic acids are known to be corrosive and can cause skin and eye irritation.[4] Inhalation of their vapors can also be harmful.[4]
-
Ether Linkage: Ethers are susceptible to the formation of explosive peroxides upon exposure to air and light. While the potential for peroxide formation varies with the structure of the ether, it is a critical consideration for storage and handling.
-
Alkene Group (Methylpropenyl): The presence of a double bond introduces the possibility of polymerization, which can be initiated by heat, light, or catalysts.
Based on these functional groups, it is prudent to treat this compound as a substance that is:
-
Harmful if swallowed.[5]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound.[9][10]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[11][12] | Protects against splashes and potential vapors that can cause serious eye damage.[6][7][8] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally suitable for acids and solvents).[11] Butyl rubber gloves may offer enhanced protection.[13] | Prevents skin contact, which can lead to irritation.[6][7][8] It is crucial to inspect gloves for any signs of degradation before use.[1] |
| Body Protection | A lab coat that covers the arms and closes in the front.[11] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or in a chemical fume hood is mandatory.[4][5] For non-routine or high-exposure situations, a NIOSH-certified respirator may be necessary.[14] | Minimizes the risk of inhaling potentially irritating vapors.[6][8] |
dot
Caption: Essential PPE for handling this compound.
III. Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling.
1. Receiving and Storage:
-
Upon receipt, ensure the container's label is intact and includes a clear hazard warning.[15][16]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and direct sunlight.[7]
-
Keep the container tightly closed to prevent the formation of peroxides and to contain vapors.[5][7]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][17]
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.[18]
-
Before use, read the Safety Data Sheet for benzoic acid as a reference for handling a similar compound.[6][7][19]
-
When transferring, pour slowly and carefully to avoid splashing.[11]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][21]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, get medical attention.[6][7][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[7][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[5][20]
-
Spills: For small spills, absorb with an inert material and place in a suitable container for disposal.[19][20] For larger spills, follow your institution's emergency spill response procedures.
dot
Caption: Step-by-step workflow for handling this compound.
IV. Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure environmental safety.
-
Never dispose of this chemical down the drain, as it can be harmful to aquatic life.[22]
-
All waste containing this compound should be collected in a designated, labeled, and sealed container.[19][20][21]
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][22]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]
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Patsnap Eureka. (2025). How Does Petroleum Ether Permeate PPE Materials And Which Gloves Provide Adequate Protection?. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
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Alpha Resources. (2021). BENZOIC ACID Safety Data Sheet. Retrieved from [Link]
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Study Rocket. (n.d.). Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Retrieved from [Link]
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Spill Containment, LLC. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
